molecular formula C8H4Cl2N2OS B1298403 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23288-92-8

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1298403
CAS No.: 23288-92-8
M. Wt: 247.1 g/mol
InChI Key: KDACHYNPZYGPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23288-92-8) is a high-value heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. The 1,3,4-oxadiazole core is a known privileged structure and a stable bioisostere for carboxylic acids, esters, and carboxamides, making it highly relevant in drug discovery . This particular derivative is part of a class of compounds extensively studied for a broad spectrum of pharmacological activities, including potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . Recent studies also highlight 1,3,4-oxadiazole derivatives as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), indicating their significant research value for neurodegenerative diseases . Furthermore, the compound's structure, featuring a reactive thiol group, allows for further functionalization to create S-alkyl derivatives for structure-activity relationship (SAR) studies . This product is supplied for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, referring to the provided safety data sheet and the hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACHYNPZYGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350602
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23288-92-8
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. The content is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the chemistry and application of novel heterocyclic compounds.

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the biological activity of the molecule. This guide focuses specifically on the this compound derivative, detailing its synthesis and physicochemical properties.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with 2,4-dichlorobenzoic acid. The acid is first converted to its corresponding acid hydrazide, which then undergoes cyclization with carbon disulfide in a basic medium to yield the final 1,3,4-oxadiazole-2-thiol.[1][2]

Synthesis_Pathway Start 2,4-Dichlorobenzoic Acid Intermediate1 2,4-Dichlorobenzohydrazide Start->Intermediate1 1. SOCl₂ or MeOH/H⁺ 2. Hydrazine Hydrate Product 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol Intermediate1->Product CS₂, KOH, EtOH Reflux

Figure 1: General synthetic route for the target compound.

Physicochemical and Spectral Characterization

The structural confirmation of the synthesized this compound is established through various analytical and spectroscopic techniques. It's important to note that this compound can exist in thiol-thione tautomeric forms, with the thione form often being more stable in solution.

Table 1: Physical and Analytical Properties

ParameterValueReference
CAS Number 23288-92-8[3]
Molecular Formula C₈H₄Cl₂N₂OS
Molecular Weight 247.10 g/mol
Appearance Expected to be a solid (e.g., white or off-white)[4]
Melting Point Not explicitly reported; similar chlorinated analogs melt in the range of 171-175 °C.[4][5]

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristic SignalsReference
FT-IR (KBr, cm⁻¹) ~3100 (N-H stretch, thione), ~2550 (S-H stretch, thiol, weak), ~1610 (C=N stretch), ~1500 (C=C aromatic), ~1350 (C=S stretch), ~1070 (C-O-C stretch)[1][6]
¹H NMR (DMSO-d₆, δ ppm) 14.0-15.0 (s, 1H, NH/SH, D₂O exchangeable), 7.5-8.0 (m, 3H, Ar-H)[1][7]
¹³C NMR (DMSO-d₆, δ ppm) ~178.0 (C=S, oxadiazole C2), ~162.0 (C-Ar, oxadiazole C5), 125.0-135.0 (aromatic carbons)[8][9]
Mass Spec. (ESI-MS) m/z: 247.0 [M+H]⁺, exhibiting a characteristic isotopic pattern for two chlorine atoms.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound, based on established procedures for analogous molecules.[1][2]

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide
  • A mixture of methyl 2,4-dichlorobenzoate (1 equiv.) and hydrazine hydrate (80%, 2-3 equiv.) is taken in absolute ethanol.

  • The reaction mixture is heated under reflux for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess solvent and hydrazine are removed under reduced pressure.

  • The resulting crude solid is cooled, filtered, washed with cold distilled water, and recrystallized from aqueous ethanol to yield pure 2,4-dichlorobenzohydrazide.

Step 2: Synthesis of this compound
  • To a solution of potassium hydroxide (1.2 equiv.) in absolute ethanol, 2,4-dichlorobenzohydrazide (1 equiv.) is added and stirred until dissolved.

  • Carbon disulfide (1.5 equiv.) is added dropwise to the mixture, which is then heated under reflux for 12-16 hours.

  • The reaction is monitored by TLC. Upon completion, the excess ethanol is evaporated.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • The solid is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to afford the pure title compound.

Experimental_Workflow Start Mix Hydrazide, KOH, EtOH, CS₂ Reflux Reflux for 12-16 hours Start->Reflux Evaporation Evaporate Solvent Reflux->Evaporation Acidification Dissolve in H₂O & Acidify with HCl Evaporation->Acidification Filtration Filter & Wash Crude Product Acidification->Filtration Purification Recrystallize from Ethanol Filtration->Purification Characterization Analyze Pure Product (MP, FTIR, NMR, MS) Purification->Characterization

Figure 2: Workflow for synthesis and purification.

Potential Biological Applications

While specific biological activities for this compound are not extensively documented in the reviewed literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore. Derivatives have shown significant potential in various therapeutic areas.

  • Anti-inflammatory Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects.

  • Antimicrobial Activity: The scaffold is common in compounds screened for antibacterial and antifungal properties.[1]

  • Anticancer Activity: Certain substituted oxadiazoles have been investigated as potential anticancer agents.

The title compound serves as a valuable intermediate for further derivatization, particularly at the thiol position, to create novel chemical entities for drug discovery programs.

Biological_Screening Compound Test Compound Assay In Vitro Assay (e.g., Antimicrobial, Cytotoxicity) Compound->Assay Data Analyze Activity Data (IC₅₀, MIC) Assay->Data Hit Hit Identification Data->Hit Lead Lead Optimization Hit->Lead Favorable Profile

Figure 3: General workflow for biological activity screening.

Conclusion

This compound is a synthetically accessible heterocyclic compound. Its structure can be reliably confirmed using standard spectroscopic methods. The presence of the reactive thiol group and the dichlorophenyl moiety makes it an attractive scaffold for the development of new derivatives with potentially enhanced pharmacological profiles. This guide provides the foundational chemical and procedural information necessary for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aryl-1,3,4-oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of 5-aryl-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential.

Core Physicochemical Properties

The physicochemical properties of 5-aryl-1,3,4-oxadiazole-2-thiols are crucial for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and target binding. A significant characteristic of these compounds is the existence of thiol-thione tautomerism, where the molecule can exist in either the thiol or thione form. Spectroscopic data suggests that the thione form is predominant in solution.

Table 1: Computed Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazole-2-thiol

PropertyValueSource
Molecular FormulaC₈H₆N₂OSPubChem
Molecular Weight178.21 g/mol PubChem[1]
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass178.02008399 DaPubChem[1]
Topological Polar Surface Area65.7 ŲPubChem[1]
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity221PubChem[1]

Note: The data in this table is computationally generated and may not reflect experimental values.

Synthesis and Experimental Protocols

The most common and direct synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols involves the cyclization of an aryl hydrazide with carbon disulfide in a basic medium.[2] This one-pot reaction is efficient and yields the desired products in good measure.

General Experimental Protocol for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols

Reagents and Materials:

  • Substituted aryl hydrazide (1.0 eq)

  • Potassium hydroxide (1.0 eq)

  • Ethanol

  • Carbon disulfide (1.0 eq)

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • The aryl hydrazide is dissolved in a solution of potassium hydroxide in ethanol.

  • Carbon disulfide is added to the solution, and the mixture is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the final compound.

G ArylHydrazide Aryl Hydrazide ReactionMixture Reaction Mixture ArylHydrazide->ReactionMixture CS2 Carbon Disulfide (CS₂) CS2->ReactionMixture Base Base (e.g., KOH) in Ethanol Base->ReactionMixture Reflux Reflux ReactionMixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Product 5-Aryl-1,3,4-oxadiazole-2-thiol Acidification->Product

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Spectroscopic Characterization

The structures of synthesized 5-aryl-1,3,4-oxadiazole-2-thiols are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Representative 5-Aryl-1,3,4-oxadiazole-2-thiols

Aryl SubstituentIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)Reference
Phenyl2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O)12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H)175.72, 158.66, 127.11, 126.21, 125.11, 125.02178 (M⁺)[3]
4-Nitrophenyl2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O)15.0 (s, 1H, SH), 8.10-8.38 (m, 4H, Ar-H)178.21, 159.42, 149.59, 128.02, 127.91, 125.04223 (M⁺)[3]
3-Nitrophenyl2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O)12.35 (s, 1H, SH), 7.28-8.66 (m, 4H, Ar-H)181.33, 164.51, 150.23, 129.04, 126.77, 126.04, 125.11223 (M⁺)[3]
2-Furoyl2533 (S-H), 1578 (C=C), 1520 (C=N), 1140 (C-O)13.02 (s, 1H, SH), 7.21-8.48 (m, 3H, Furyl-H)175.77, 160.28, 138.12, 130.16, 128.91, 128.62168 (M⁺)[3]

Biological Activity and Signaling Pathway Inhibition

Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Notably, certain compounds within this class have been identified as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[2] This pathway is implicated in cellular processes such as fibrosis and cancer progression.

The Rho/MRTF/SRF signaling cascade is initiated by upstream signals that lead to the activation of Rho GTPases. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In the cytoplasm, MRTF is held in an inactive state through its association with G-actin. The depletion of the G-actin pool releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, and the resulting complex binds to Serum Response Elements (SREs) in the promoter regions of target genes, thereby activating their transcription.[5][6] These target genes are often involved in cell motility, contraction, and extracellular matrix production. Small molecule inhibitors from the 5-aryl-1,3,4-oxadiazole class have been shown to disrupt this pathway, leading to a reduction in the transcription of pro-fibrotic and pro-metastatic genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (e.g., TGF-β, GPCRs) Rho Rho GTPase Upstream->Rho activates F_Actin F-Actin Rho->F_Actin promotes polymerization G_Actin G-Actin G_Actin->F_Actin MRTF_G_Actin MRTF-G-Actin Complex (Inactive) MRTF_G_Actin->G_Actin MRTF MRTF MRTF_G_Actin->MRTF releases MRTF_nuc MRTF MRTF->MRTF_nuc translocates Inhibitor 5-Aryl-1,3,4-oxadiazole -2-thiol Derivatives MRTF_SRF MRTF-SRF Complex Inhibitor->MRTF_SRF inhibits MRTF_nuc->MRTF_SRF SRF SRF SRF->MRTF_SRF SRE SRE MRTF_SRF->SRE binds Gene Target Gene Transcription SRE->Gene activates

References

Preliminary Antimicrobial Screening of Dichlorophenyl Oxadiazole Thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial activity. Among these, 1,3,4-oxadiazole derivatives, particularly those incorporating a dichlorophenyl moiety and a thiol group, have emerged as a promising class of compounds. The presence of the halogenated phenyl ring is often associated with enhanced lipophilicity, facilitating passage through microbial cell membranes, while the oxadiazole and thiol groups provide key sites for interaction with biological targets. This technical guide provides an in-depth overview of the preliminary antimicrobial screening of dichlorophenyl oxadiazole thiol derivatives, including synthetic protocols, antimicrobial evaluation methodologies, and a summary of activity data.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize representative antimicrobial activity data for a series of S-substituted derivatives of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which serve as a pertinent example for the broader class of dichlorophenyl analogues.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Derivative 1 12.52550>100
Derivative 2 6.2512.52550
Derivative 3 2550>100>100
Ciprofloxacin 3.121.566.256.25

Table 2: Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundC. albicansA. niger
Derivative 1 50>100
Derivative 2 2550
Derivative 3 >100>100
Fluconazole 6.2512.5

Experimental Protocols

Detailed and standardized experimental procedures are critical for the reproducibility of antimicrobial screening results. Below are the methodologies for the synthesis of the core compound and its subsequent antimicrobial evaluation.

Synthesis of 5-(Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

A common synthetic route to 5-(dichlorophenyl)-1,3,4-oxadiazole-2-thiol starts from a corresponding dichlorobenzoic acid.

Step 1: Esterification of Dichlorobenzoic Acid Dichlorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting ester is purified.

Step 2: Hydrazinolysis of the Ester The synthesized methyl dichlorobenzoate is then refluxed with hydrazine hydrate in ethanol. The resulting dichlorobenzohydrazide precipitates upon cooling and is collected by filtration.

Step 3: Cyclization to form the Oxadiazole-thiol Ring The dichlorobenzohydrazide is dissolved in ethanol, and potassium hydroxide is added, followed by the dropwise addition of carbon disulfide. The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases. The mixture is then cooled and acidified with a dilute mineral acid to precipitate the crude 5-(dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.

Antimicrobial Screening Protocols

1. Agar Well Diffusion Method (Zone of Inhibition)

This method provides a qualitative to semi-quantitative measure of antimicrobial activity.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: A sterile cotton swab is dipped into the standardized inoculum and swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

  • Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi). The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Test Solutions: A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Each plate includes a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: The plates are incubated under the same conditions as the agar well diffusion method.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations

Synthetic Pathway for 5-(Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Synthesis Dichlorobenzoic_Acid Dichlorobenzoic Acid Methyl_Dichlorobenzoate Methyl Dichlorobenzoate Dichlorobenzoic_Acid->Methyl_Dichlorobenzoate CH3OH, H2SO4 (Esterification) Dichlorobenzohydrazide Dichlorobenzohydrazide Methyl_Dichlorobenzoate->Dichlorobenzohydrazide N2H4·H2O (Hydrazinolysis) Oxadiazole_Thiol 5-(Dichlorophenyl)-1,3,4- oxadiazole-2-thiol Dichlorobenzohydrazide->Oxadiazole_Thiol CS2, KOH (Cyclization)

General synthetic route to the target compound.
Experimental Workflow for Antimicrobial Screening

Workflow cluster_synthesis Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesize Dichlorophenyl Oxadiazole Thiol Derivatives Preparation Prepare Stock Solutions (in DMSO) Synthesis->Preparation Agar_Diffusion Agar Well Diffusion (Zone of Inhibition) Preparation->Agar_Diffusion Test Compounds Broth_Microdilution Broth Microdilution (MIC Determination) Preparation->Broth_Microdilution Test Compounds Analyze_Zones Measure Inhibition Zones Agar_Diffusion->Analyze_Zones Determine_MIC Read MIC Values Broth_Microdilution->Determine_MIC Compare Compare with Standards Analyze_Zones->Compare Determine_MIC->Compare

Workflow for synthesis and antimicrobial evaluation.
Proposed Mechanism of Action and Structure-Activity Relationship

SAR_Mechanism cluster_compound Chemical Compound cluster_features Key Structural Features cluster_mechanism Proposed Mechanism of Action Compound Dichlorophenyl Oxadiazole Thiol Dichlorophenyl Dichlorophenyl Moiety (Increases Lipophilicity) Compound->Dichlorophenyl Oxadiazole_Thiol Oxadiazole-Thiol Core (Target Interaction Site) Compound->Oxadiazole_Thiol Membrane Increased Cell Membrane Permeation Dichlorophenyl->Membrane facilitates Target Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase, PBP) Oxadiazole_Thiol->Target binds to Membrane->Target enables access to Inhibition Disruption of Cell Wall Synthesis or DNA Replication Target->Inhibition Cell_Death Bacteriostatic/Bactericidal Effect Inhibition->Cell_Death

Relationship between structure and proposed action.

Exploring the Anticancer Potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the anticancer potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol are limited in the currently available scientific literature. This guide, therefore, provides an in-depth overview based on the well-documented anticancer properties of the 1,3,4-oxadiazole scaffold and its derivatives, particularly those bearing dichlorophenyl substitutions. The experimental data and mechanistic insights presented are extrapolated from studies on structurally related compounds and should be considered as a predictive framework for the potential of the title compound.

Introduction to the 1,3,4-Oxadiazole Scaffold in Oncology

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Its derivatives have been reported to exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[3][4] The versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the 2 and 5 positions, enabling the modulation of its biological activity. The presence of a thiol group at the 2-position and a dichlorophenyl moiety at the 5-position in the title compound, this compound, suggests a strong potential for anticancer efficacy, as these features are often associated with enhanced biological activity in related compounds.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not extensively detailed in the context of anticancer studies, the general and well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves a multi-step process.[5]

General Synthesis Protocol:
  • Esterification: 2,4-Dichlorobenzoic acid is converted to its corresponding methyl or ethyl ester, typically by refluxing with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.

  • Cyclization: The key step involves the cyclization of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the final product, this compound.[6]

The structure of the synthesized compound and its intermediates would be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

G cluster_synthesis Generalized Synthesis Workflow A 2,4-Dichlorobenzoic Acid B Methyl/Ethyl 2,4-Dichlorobenzoate A:e->B:w Esterification C 2,4-Dichlorobenzohydrazide B:e->C:w Hydrazinolysis D This compound C:e->D:w Cyclization R1 Methanol/Ethanol, H₂SO₄ (cat.) R1->A:n R2 Hydrazine Hydrate R2->B:n R3 1. CS₂, KOH 2. Acidification R3->C:n

Caption: Generalized synthesis workflow for this compound.

Anticancer Potential: In Vitro Studies on Related Compounds

Due to the absence of direct cytotoxic data for this compound, this section summarizes the in vitro anticancer activity of structurally analogous 1,3,4-oxadiazole derivatives. This data provides a strong rationale for investigating the title compound.

Compound/DerivativeCancer Cell LineActivity Metric (e.g., IC₅₀, GI₅₀, %GI)Reference
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenolVarious (59 cell lines)Mean Growth Percent (MGP) = 46.12 at 10 µM[8]
5,5'-(((2-chloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazole)HL-60 (Leukemia)GI₅₀ = 3.52 µM[6]
SR (Leukemia)GI₅₀ = 0.03 µM[6]
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast)IC₅₀ = 0.34 µM[1]
A549 (Lung)IC₅₀ = 2.45 µM[1]
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI 60 cell linesMean Growth Percent Inhibition (GP) = 96.37 at 10 µM[1]

Postulated Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Based on studies of related compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes that are overexpressed in cancer cells and play a crucial role in tumor progression. These include:

  • Tyrosine Kinases (e.g., EGFR): Inhibition of epidermal growth factor receptor (EGFR) signaling can halt cell proliferation and induce apoptosis.[1]

  • Histone Deacetylases (HDACs): HDAC inhibitors can alter chromatin structure, leading to the expression of tumor suppressor genes.

  • Telomerase: Inhibition of telomerase activity can lead to telomere shortening and subsequent cell senescence or apoptosis in cancer cells.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including 1,3,4-oxadiazole derivatives, is the induction of programmed cell death, or apoptosis.[9] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

  • Intrinsic Pathway: The compound may induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[9] This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

G cluster_apoptosis Postulated Intrinsic Apoptosis Pathway Compound 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol Mitochondrion Mitochondrion Compound->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow In Vitro Anticancer Evaluation Workflow Start Synthesized Compound CellCulture Cancer Cell Culture Start->CellCulture MTT MTT Assay (Determine IC₅₀) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay MechanismStudies Further Mechanistic Studies (e.g., Western Blot, PCR) ApoptosisAssay->MechanismStudies DataAnalysis Data Analysis and Conclusion MechanismStudies->DataAnalysis

References

The Ascendant Therapeutic Promise of 1,3,4-Oxadiazoles: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core mechanisms of action for this versatile heterocyclic ring system, with a particular focus on its anticancer and antimicrobial properties. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Quantitative Analysis of Biological Activity

The potency of 1,3,4-oxadiazole-based compounds has been quantified against a range of biological targets. The following tables summarize key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 Values)
Compound ID/DescriptionTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h)A549 (Lung Carcinoma)<0.14Cisplatin4.98
Compound 4i A549 (Lung Carcinoma)1.59Cisplatin4.98
Compound 4l A549 (Lung Carcinoma)1.80Cisplatin4.98
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)ureaPC-3 (Prostate Cancer)0.67SorafenibNot Specified
HCT-116 (Colon Carcinoma)0.80
ACHN (Renal Cancer)0.87
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast Cancer)0.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-7901 (Gastric Cancer)30.0 ± 1.228.9 ± 2.2
HepG2 (Liver Cancer)18.3 ± 1.416.7 ± 1.5
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHepG2 (Liver Cancer)1.18 ± 0.14Staurosporine4.18 ± 0.05
2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleTelomerase1.27 ± 0.05--
AMK OX-8A549 (Lung Carcinoma)25.04--
AMK OX-9A549 (Lung Carcinoma)20.73--
AMK OX-11A549 (Lung Carcinoma)45.11--
AMK OX-12A549 (Lung Carcinoma)41.92--
AMK OX-8HeLa (Cervical Cancer)35.29--
AMK OX-10HeLa (Cervical Cancer)5.34--
AMK OX-12HeLa (Cervical Cancer)32.91--

Note: The specific experimental conditions, such as incubation times, may vary between studies.

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC Values)
Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference Compound
OZE-IStaphylococcus aureus (USA100)4-
OZE-IIStaphylococcus aureus (USA100)8-
OZE-IIIStaphylococcus aureus (USA300)8-32-
Novel 1,3,4-oxadiazole derivativesEscherichia coli6.5 - >1600Amoxicillin, Cefixime
Staphylococcus aureus6.5 - >1600Amoxicillin, Cefixime
Pseudomonas aeruginosa12.5 - >1600Amoxicillin, Cefixime
Bacillus subtilis6.5 - >1600Amoxicillin, Cefixime

Note: The specific strains and testing methodologies may differ across various studies.

Core Signaling Pathways and Mechanisms of Action

1,3,4-oxadiazole derivatives exert their biological effects through the modulation of several key signaling pathways implicated in cell growth, survival, and proliferation. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action.

Inhibition of NF-κB Signaling Pathway

A number of 1,3,4-oxadiazole-based compounds have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[3] These compounds can suppress the phosphorylation of IκBα, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of target genes involved in cell proliferation and survival.[3]

NFkB_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p_IkBa p-IκBα p65 p65 p50 p50 degradation Proteasomal Degradation p_IkBa->degradation active_NFkB p65/p50 (Active) degradation->active_NFkB Releases nucleus Nucleus active_NFkB->nucleus Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Promotes oxadiazole 1,3,4-Oxadiazole Compound oxadiazole->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole compounds.
Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Certain 1,3,4-oxadiazole derivatives act as potent inhibitors of VEGFR-2 kinase activity. They are thought to bind to the ATP-binding site of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are essential for endothelial cell proliferation and migration.[5][6]

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 Autophosphorylation Ras Ras p_VEGFR2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates transcription Gene Transcription (Angiogenesis) nucleus->transcription Promotes oxadiazole 1,3,4-Oxadiazole Compound oxadiazole->VEGFR2 Inhibits (ATP-competitive)

Figure 2: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole compounds.
Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[7] 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3, which is a key step for its dimerization and subsequent translocation to the nucleus to regulate gene expression.[8]

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 dimer STAT3 Dimer p_STAT3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Promotes oxadiazole 1,3,4-Oxadiazole Compound oxadiazole->JAK Inhibits

Figure 3: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole compounds.

Key Experimental Protocols

The elucidation of the mechanisms of action of 1,3,4-oxadiazole-based compounds relies on a variety of well-established experimental techniques. The following section provides detailed methodologies for some of the key experiments cited in the literature.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HepG2)

    • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • 96-well plates

    • 1,3,4-Oxadiazole compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the 1,3,4-oxadiazole compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Cancer cell lines

    • 1,3,4-Oxadiazole compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the 1,3,4-oxadiazole compound at its IC50 concentration for a specified time.

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-p-VEGFR-2, anti-p-STAT3, and loading controls like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Prepare total protein lysates from cells treated with the 1,3,4-oxadiazole compound.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system and quantify the band intensities.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or STAT3-activating kinases.

  • Materials:

    • Recombinant kinase (e.g., VEGFR-2, JAK)

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • 1,3,4-Oxadiazole compound

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Luminometer

  • Procedure:

    • In a multi-well plate, add the kinase, substrate, and different concentrations of the 1,3,4-oxadiazole compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Measure the luminescence, which is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The 1,3,4-oxadiazole nucleus represents a versatile and highly valuable scaffold in the design of novel therapeutic agents. The diverse mechanisms of action, including the potent inhibition of key signaling pathways such as NF-κB, VEGFR-2, and STAT3, underscore their potential in oncology and infectious diseases. This technical guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of next-generation drugs based on this remarkable heterocyclic core.

References

spectroscopic analysis (IR, 1H NMR, 13C NMR) of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the spectroscopic analysis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. Experimental protocols for its synthesis and spectroscopic characterization are also provided for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic oxadiazole. A critical characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. In solution, the thione form is generally more stable and thus predominates.[1] This equilibrium is crucial for interpreting its spectroscopic data, particularly the IR and NMR spectra. The analysis aims to confirm the successful synthesis of the target molecule by identifying the characteristic functional groups and the specific arrangement of atoms.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~3100MediumN-H stretch (thione form)
~3050WeakAromatic C-H stretch
~2550WeakS-H stretch (thiol form, minor)
~1610StrongC=N stretch (oxadiazole ring)
~1580StrongC=C stretch (aromatic ring)
~1320StrongC=S stretch (thione form)
~1100StrongC-O-C stretch (oxadiazole ring)
~850StrongC-Cl stretch

Note: Data is compiled based on characteristic values for similar 5-aryl-1,3,4-oxadiazole-2-thiols.[2]

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~14.5Singlet-1HN-H (thione tautomer)
~7.8 - 8.0Multiplet-3HAromatic protons (dichlorophenyl ring)

Note: Chemical shifts are estimations based on data for analogous dichlorophenyl oxadiazole structures and related thiol compounds.[3] The broad singlet for the N-H proton is characteristic of the thione form in DMSO-d₆.

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~178C=S (thione carbon)
~160C-5 of oxadiazole ring (attached to aryl group)
~125 - 138Aromatic carbons of the dichlorophenyl ring

Note: Chemical shifts are based on data reported for similar 5-substituted 1,3,4-oxadiazole-2-thiol derivatives.[2][4]

Experimental Protocols

3.1 Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 2,4-dichlorobenzoic acid.

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide A solution of 2,4-dichlorobenzoic acid in ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed to form the corresponding ethyl ester. After purification, the ester is reacted with hydrazine hydrate in ethanol under reflux to yield 2,4-dichlorobenzohydrazide.

Step 2: Cyclization to form this compound To a solution of 2,4-dichlorobenzohydrazide in absolute ethanol, an equimolar amount of potassium hydroxide is added and the mixture is cooled. Carbon disulfide is then added dropwise, and the reaction mixture is refluxed for several hours.[5] Upon completion, the solvent is evaporated, and the residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

3.2 Spectroscopic Analysis Methodology

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.[6] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway and subsequent analytical workflow for the characterization of this compound.

Spectroscopic_Analysis_Workflow Start 2,4-Dichlorobenzoic Acid Hydrazide 2,4-Dichlorobenzohydrazide Start->Hydrazide Product 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol Hydrazide->Product Analysis Spectroscopic Analysis Product->Analysis IR IR Spectroscopy Analysis->IR H_NMR ¹H NMR Spectroscopy Analysis->H_NMR C_NMR ¹³C NMR Spectroscopy Analysis->C_NMR

Caption: Synthetic and analytical workflow for the title compound.

References

An In-depth Technical Guide on the Single Crystal X-ray Diffraction of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction analysis of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of these compounds, providing crucial insights into their conformation, intermolecular interactions, and structure-activity relationships.

Data Presentation: Crystallographic Data of Selected Derivatives

The following tables summarize key crystallographic data for derivatives of this compound and related structures, offering a comparative analysis of their solid-state conformations.

Table 1: Crystal Data and Structure Refinement for Selected 5-(2,4-Dichlorophenyl)-oxadiazole Derivatives.

ParameterDerivative 1: 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole[2]Derivative 2: 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[3]
Chemical FormulaC₉H₆Cl₂N₂OC₁₄H₇Cl₂N₃O₃
Formula Weight229.06336.13
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)3.8252 (7)13.5272 (5)
b (Å)21.678 (4)6.5362 (2)
c (Å)11.0833 (19)15.6880 (5)
β (°)92.421 (4)90
Volume (ų)918.3 (3)1387.08 (8)
Z44
Temperature (K)100296
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
R-factor (%)5.64.8
Goodness-of-fit1.201.06

Table 2: Selected Bond Lengths and Angles for 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole. [2]

BondLength (Å)AngleDegree (°)
Cl(1)-C(5)1.739(3)O(1)-C(1)-N(1)115.3(3)
Cl(2)-C(3)1.742(3)C(2)-N(1)-C(1)103.5(3)
O(1)-C(1)1.346(4)C(1)-N(2)-C(8)107.2(3)
N(1)-C(2)1.391(4)N(1)-C(2)-C(3)120.3(3)
N(2)-C(8)1.309(4)C(3)-C(2)-C(7)119.3(3)

Table 3: Hydrogen Bond Geometry for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. [3]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C(13)-H(13A)···N(1)0.932.583.486(4)164

Experimental Protocols

Synthesis of this compound

A common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[4]

  • Preparation of 2,4-Dichlorobenzohydrazide: 2,4-Dichlorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 2,4-dichlorobenzohydrazide.

  • Cyclization Reaction: The 2,4-dichlorobenzohydrazide is dissolved in ethanol, and an excess of potassium hydroxide is added. Carbon disulfide is then added dropwise to the stirred solution at room temperature. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Synthesis of S-Alkyl Derivatives

S-alkylation of the parent thiol is a common method to produce derivatives.

  • The this compound is dissolved in a suitable solvent such as ethanol or DMF.

  • A base, for instance, potassium carbonate, is added to the solution.

  • The appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) is added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete.

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified by recrystallization.

Single Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies. These can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable, optically clear, and defect-free single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2][3] A complete sphere of data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][3]

Mandatory Visualizations

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2,4-Dichlorobenzoic Acid ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide thiol Cyclization with CS2/KOH hydrazide->thiol parent 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol thiol->parent alkylation S-Alkylation parent->alkylation crystal Crystal Growth parent->crystal derivative S-Alkyl Derivative alkylation->derivative derivative->crystal xrd Single Crystal XRD crystal->xrd data Data Collection xrd->data solve Structure Solution data->solve refine Structure Refinement solve->refine structure Final Crystal Structure refine->structure

Caption: Workflow from synthesis to structural analysis.

Logical Workflow of Single Crystal X-ray Diffraction

logical_workflow cluster_experiment Experimental Steps cluster_computation Computational Steps crystal_select Select Single Crystal diffractometer Mount on Diffractometer crystal_select->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection data_reduction Data Reduction (Integration, Scaling) data_collection->data_reduction Raw Data space_group Determine Space Group data_reduction->space_group structure_solution Solve Structure (Direct/Patterson Methods) space_group->structure_solution structure_refinement Refine Structure (Least-Squares) structure_solution->structure_refinement validation Validate Structure structure_refinement->validation final_model Final Structural Model validation->final_model

Caption: Key stages in crystallographic structure determination.

References

tautomeric forms of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Forms of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol in Different Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile biological activities associated with the 1,3,4-oxadiazole scaffold.[1][2] This molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a crucial aspect of its chemical behavior and can be significantly influenced by the surrounding solvent environment.[3][4][5] Understanding this tautomeric equilibrium is essential for drug development professionals and researchers, as the predominant tautomer can affect the compound's binding affinity to biological targets, its pharmacokinetic properties, and overall therapeutic efficacy. This guide provides a comprehensive overview of the thiol-thione tautomerism of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Thiol-Thione Tautomerism

The thiol-thione tautomerism of this compound involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring. This results in an equilibrium between the thiol and thione forms, as illustrated below. Spectroscopic evidence from UV, IR, 1H-NMR, and 13C-NMR studies on similar 1,3,4-oxadiazole-2-thiones suggests that the thione form is generally the more stable and predominant tautomer in various conditions.[6]

Figure 1: Thiol-Thione Tautomeric Equilibrium

synthesis_workflow start 2,4-Dichlorobenzoic acid esterification Esterification (e.g., with Methanol, H₂SO₄) start->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) esterification->hydrazinolysis cyclization Cyclization (Carbon Disulfide, KOH, Ethanol) hydrazinolysis->cyclization product This compound cyclization->product analysis_logic compound 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol solvents Dissolution in Various Solvents compound->solvents uv_vis UV-Vis Spectroscopy solvents->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) solvents->nmr ir IR Spectroscopy solvents->ir data Spectroscopic Data (λmax, δ, ν) uv_vis->data nmr->data ir->data analysis Data Analysis and Comparison data->analysis conclusion Determination of Predominant Tautomer and Equilibrium Position analysis->conclusion

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This technical guide delves into the foundational aspects of 1,3,4-oxadiazole derivatives, offering a comprehensive overview of their initial discovery, key synthetic methodologies, and the experimental protocols that underpin their development. This document is intended to serve as a practical resource for researchers actively engaged in the exploration of this versatile chemical entity.

Core Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles

The lion's share of bioactive 1,3,4-oxadiazole derivatives are 2,5-disubstituted, allowing for extensive structural diversification to modulate their pharmacological profiles. Several seminal synthetic strategies have been established for the efficient construction of this core. The most prevalent and robust methods involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

One of the most widely employed methods is the cyclization of diacylhydrazines using a dehydrating agent.[1] A common approach involves the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using reagents like phosphoryl chloride.[1] Another efficient one-pot synthesis involves the direct reaction of carboxylic acids with acylhydrazides in the presence of a suitable coupling and dehydrating agent.[2]

A versatile and contemporary approach involves the oxidative cyclization of N-acylhydrazones. This method offers a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles and is often carried out under mild conditions.

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

G cluster_0 Synthesis of Acylhydrazide cluster_1 Route A: Cyclodehydration cluster_2 Route B: Oxidative Cyclization Carboxylic_Acid Carboxylic Acid/Ester Acylhydrazide Acylhydrazide Carboxylic_Acid->Acylhydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Acylhydrazide Diacylhydrazine 1,2-Diacylhydrazine Acylhydrazide->Diacylhydrazine Acylhydrazone N-Acylhydrazone Acylhydrazide->Acylhydrazone Aroyl_Chloride Aroyl Chloride/Carboxylic Acid Aroyl_Chloride->Diacylhydrazine Oxadiazole_A 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole_A Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Oxadiazole_A Aldehyde Aldehyde Aldehyde->Acylhydrazone Oxadiazole_B 2,5-Disubstituted 1,3,4-Oxadiazole Acylhydrazone->Oxadiazole_B Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxadiazole_B

General Synthetic Pathways to 2,5-Disubstituted 1,3,4-Oxadiazoles.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives, compiled from various research findings.

General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

This protocol is a composite of standard procedures reported in the literature.[1][2]

Step 1: Synthesis of Acylhydrazide

  • A mixture of a carboxylic acid ester (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the corresponding acylhydrazide.

Step 2: Synthesis of 1,2-Diacylhydrazine

  • To a solution of the acylhydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), an aroyl chloride (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The resulting mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 1,2-diacylhydrazine.

Step 3: Cyclodehydration to form 1,3,4-Oxadiazole

  • The 1,2-diacylhydrazine (1 equivalent) is treated with an excess of a dehydrating agent, such as phosphoryl chloride (POCl₃), and refluxed for 2-5 hours.

  • The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting solid is filtered, washed with a saturated sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to give the pure 2,5-disubstituted-1,3,4-oxadiazole.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[3]

Experimental Workflow:

G Cell_Seeding Cell Seeding (e.g., A549, HeLa in 96-well plates) Incubation_1 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment Treatment with 1,3,4-Oxadiazole Derivatives (Varying Concentrations) Incubation_1->Compound_Treatment Incubation_2 48h Incubation Compound_Treatment->Incubation_2 MTT_Addition Addition of MTT Reagent Incubation_2->MTT_Addition Incubation_3 4h Incubation MTT_Addition->Incubation_3 Formazan_Solubilization Addition of Solubilizing Agent (e.g., DMSO, isopropanol) Incubation_3->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Value Determination Absorbance_Reading->Data_Analysis

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

  • The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and incubated for another 48 hours.

  • Following the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[4]

Protocol:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Nutrient Broth, Mueller-Hinton Broth).

  • A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plates are incubated at 37 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative quantitative data for novel 1,3,4-oxadiazole derivatives, showcasing their synthetic yields and biological activities.

Table 1: Synthesis and Characterization of Representative 2,5-Disubstituted 1,3,4-Oxadiazoles

Compound IDR1R2Yield (%)M.p. (°C)
OXD-1 Phenyl4-Nitrophenyl85210-212
OXD-2 Phenyl4-Chlorophenyl90188-190
OXD-3 Naphtho[2,1-b]furan-2-ylAniline90260-262
OXD-4 Naphtho[2,1-b]furan-2-yl4-Chloro-thiophenyl94274-276
OXD-5 Naphtho[2,1-b]furan-2-yl4-Cyanophenyl85264-267

Data compiled from representative literature.[2]

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Derivatives

Compound IDA549 (Lung Cancer)HeLa (Cervical Cancer)Hep-2 (Laryngeal Cancer)
AMK OX-8 25.0435.29> 100
AMK OX-9 20.73> 100> 100
AMK OX-11 45.11> 100> 100
AMK OX-12 41.9232.91< 50
Doxorubicin (Standard) < 10< 10< 10

Data adapted from a study on the anticancer potential of selected oxadiazole derivatives.[3]

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel 1,3,4-Oxadiazole Derivatives

Compound IDS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
7a 3.121.563.126.25
7b 1.563.126.253.12
7i 3.121.563.126.25
Gentamycin (Standard) 1.563.121.563.12

Data from a study on the antimicrobial evaluation of 1,2,4-triazolo[3,4-b][5][6][7]thiadiazine derivatives, a related heterocyclic system.[4] Note: While not 1,3,4-oxadiazoles, this data is illustrative of the screening process.

Signaling Pathways Modulated by Bioactive 1,3,4-Oxadiazole Derivatives

A significant body of research has demonstrated that 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prominent target.[8]

G cluster_0 Cytoplasm cluster_1 TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degrades and Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) p65_p50_nuc->Gene_Transcription Induces Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by 1,3,4-Oxadiazole Derivatives.

In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB.[8] This prevents the degradation of IκBα and the subsequent translocation of the active p65/p50 NF-κB dimer to the nucleus, thereby downregulating the expression of genes involved in cancer progression.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are well-established and offer a high degree of flexibility for structural modification. The biological screening assays are robust and provide reliable data for structure-activity relationship studies. As researchers continue to unravel the intricate mechanisms of action of these compounds, the development of next-generation 1,3,4-oxadiazole-based drugs with enhanced efficacy and selectivity is a tangible prospect. This guide provides a foundational framework for scientists and researchers to build upon in their quest for innovative medicines.

References

Whitepaper: A Theoretical Examination of Aromaticity in the 1,3,4-Oxadiazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its utility is intrinsically linked to its physicochemical properties, including its aromaticity, which influences stability, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of the theoretical methods used to estimate the aromaticity of the 1,3,4-oxadiazole ring. We explore the application of magnetic, geometric, and energetic criteria, revealing a fascinating dichotomy in the aromatic character of this heterocycle. Quantitative data from computational studies are summarized, detailed computational protocols are provided, and key concepts are illustrated to offer a comprehensive resource for professionals in drug discovery and development.

Introduction to 1,3,4-Oxadiazole and Aromaticity

1,3,4-Oxadiazole is a five-membered heterocyclic compound featuring one oxygen and two nitrogen atoms.[3] This ring system is considered a bioisostere for amide and ester functionalities, enhancing properties like metabolic stability and bioavailability in drug candidates.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5]

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules that possess 4n+2 π-electrons (Hückel's rule). This stability profoundly affects a molecule's chemical behavior. For the 1,3,4-oxadiazole ring, which is electron-deficient due to its two pyridine-type nitrogen atoms, understanding its degree of aromaticity is crucial for predicting its reactivity and its potential to engage in critical interactions, such as π-stacking with biological targets.[3]

Theoretical Descriptors of Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from various physical and chemical properties. Computational chemistry provides several indices to quantify it, primarily categorized into magnetic, geometric, and energetic criteria.

  • Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) The NICS method is a popular magnetic criterion for aromaticity.[6] It involves calculating the absolute magnetic shielding at a specific point within or above the ring, typically the geometric center (NICS(0)) or 1 Å above the center (NICS(1)). Aromatic compounds sustain a diatropic ring current when placed in a magnetic field, which induces a shielding effect at the ring's center. Consequently, negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic character.[6]

  • Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA) The HOMA index evaluates aromaticity based on the equalization of bond lengths within a ring.[7] Aromatic systems exhibit minimal bond length alternation compared to their non-aromatic counterparts. The HOMA index is defined so that a value of 1 signifies a fully aromatic system (like benzene), and a value of 0 corresponds to a non-aromatic system.[7] It provides a quantitative measure of the structural effects of π-electron delocalization.

  • Energetic Criteria: Aromatic Stabilization Energy (ASE) ASE quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound with the same number of double bonds.[6] It is typically calculated using quantum chemical methods through isodesmic or homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in computational energies. A higher positive ASE value indicates greater aromatic stabilization.

Computational Assessment of the 1,3,4-Oxadiazole Ring

A fascinating and critical finding from computational studies is that the aromaticity of the 1,3,4-oxadiazole ring is highly dependent on the theoretical descriptor used.

The NICS vs. HOMA Discrepancy

Multiple studies have investigated the aromaticity of substituted 1,3,4-oxadiazoles using both NICS and HOMA indices. A seminal study found that these two methods do not correlate well for this specific ring system.[7] The research consistently concludes that:

  • The HOMA approach suggests a non-aromatic character for the oxadiazole ring. [7]

  • The NICS method predicts a relatively high degree of aromaticity for the same ring. [7]

This discrepancy highlights that aromaticity is a multidimensional concept and that different indices probe different aspects of it. The magnetic properties (NICS) indicate significant π-electron delocalization and ring currents, while the geometric properties (HOMA) suggest that this delocalization does not lead to significant bond length equalization, a hallmark of classical aromatic systems.

Quantitative Aromaticity Data

The following tables summarize quantitative data from computational studies on 1,3,4-oxadiazole and its derivatives.

Table 1: Geometric (HOMA) and Magnetic (NICS(0)) Indices for Substituted 1,3,4-Oxadiazole Derivatives (Data sourced from Malek et al., calculated at the B3LYP/6-311++G(d,p) level)[7]

Compound/SubstituentHOMA IndexNICS(0) (ppm)
2-phenyl-0.23-8.1
2-(4-bromophenyl)-0.26-8.3
2-(4-nitrophenyl)-0.26-8.4
2,5-diphenyl-0.23-7.2
2-(4-nitrophenyl)-5-phenyl-0.28-7.5

Table 2: Energetic (ASE) and Magnetic (NICS) Indices for Unsubstituted Oxadiazole Isomers (Data sourced from Karimi, calculated at the B3LYP/6-311+G* level)*[6]

IsomerASE (kcal/mol)NICS (ppm)
1,2,3-Oxadiazole19.33-7.89
1,2,4-Oxadiazole24.31-9.01
1,2,5-Oxadiazole21.31-8.89
1,3,4-Oxadiazole 25.32 -9.12

The data clearly illustrate the conflict: HOMA values are consistently low (<< 1), suggesting a non-aromatic character. In contrast, the NICS values are significantly negative, comparable to other aromatic heterocycles, and the ASE is positive and the highest among its isomers, indicating energetic stabilization.[6][7]

Experimental and Computational Protocols

The theoretical estimation of aromaticity indices relies on precise quantum chemical calculations. Below are the typical methodologies employed in the cited literature.

Molecular Structure Optimization
  • Initial Geometry: The starting 3D structure of the 1,3,4-oxadiazole derivative is constructed.

  • Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), most commonly with the B3LYP hybrid functional.[6][7]

  • Basis Set: A high-level basis set, such as 6-311+G** or 6-311++G(d,p), is used to accurately describe the electronic structure.[6][7][8]

  • Conformational Analysis: For molecules with rotatable bonds (e.g., aryl substituents), a potential energy surface scan is performed to identify the most stable, lowest-energy conformer.

  • Frequency Calculation: Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

HOMA Index Calculation
  • Optimized Geometry: The bond lengths (Rᵢ) of the optimized minimum-energy structure are extracted.

  • HOMA Equation: The HOMA index is calculated using its defining formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where n is the number of bonds, α is an empirical normalization constant, and R_opt is the optimal bond length for a fully aromatic system. These parameters are specific to the bond types within the ring (e.g., C-N, N-N, C-O).

NICS Index Calculation
  • Method: The Gauge-Including Atomic Orbital (GIAO) method is employed on the previously optimized geometry.[6]

  • Calculation Point: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the 1,3,4-oxadiazole ring to calculate NICS(0). For NICS(1), the ghost atom is placed 1 Å perpendicular to the ring plane.

  • NMR Calculation: A nuclear magnetic resonance (NMR) calculation is run, and the isotropic magnetic shielding value at the ghost atom is determined. The NICS value is the negative of this calculated shielding value.

ASE Calculation
  • Isodesmic Reaction: A balanced hypothetical reaction is constructed where the number and type of bonds are conserved on both the reactant and product sides. For 1,3,4-oxadiazole, a suitable reaction would be: 1,3,4-Oxadiazole + 2*CH₄ → CH₂O + CH₃-NH-NH-CH₃

  • Energy Calculation: The total electronic energies of all reactants and products are calculated at the same level of theory (e.g., B3LYP/6-311+G**).

  • Enthalpy of Reaction: The ASE is calculated as the enthalpy change of this reaction, representing the stabilization of the oxadiazole ring relative to its acyclic fragments.

Visualizations

Caption: Structure of the 1,3,4-oxadiazole ring.

workflow cluster_calc Aromaticity Index Calculation start Define Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311+G**) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq geom Optimized Geometry (Bond Lengths) freq->geom homa HOMA Calculation geom->homa nics NICS Calculation (GIAO Method) geom->nics ase ASE Calculation (Isodesmic Reaction) geom->ase end Aromaticity Assessment homa->end nics->end ase->end concepts cluster_criteria Criteria for Assessment cluster_indices Computational Indices A Aromaticity B Magnetic (Ring Current) A->B C Geometric (Bond Lengths) A->C D Energetic (Stability) A->D E NICS (Nucleus-Independent Chemical Shift) B->E F HOMA (Harmonic Oscillator Model of Aromaticity) C->F G ASE (Aromatic Stabilization Energy) D->G

References

Methodological & Application

detailed protocol for the synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 2,4-dichlorobenzohydrazide, which is subsequently cyclized to yield the target compound.

Experimental Protocol

The synthesis of this compound is performed in two sequential steps.

Step 1: Synthesis of 2,4-Dichlorobenzohydrazide

This initial step involves the hydrazinolysis of methyl 2,4-dichlorobenzoate.

  • Reagents and Materials:

    • Methyl 2,4-dichlorobenzoate

    • Hydrazine hydrate (80%)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Beaker

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve methyl 2,4-dichlorobenzoate in ethanol.

    • To this solution, add an excess of hydrazine hydrate (80%).

    • Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

    • After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.

    • Collect the white precipitate of 2,4-dichlorobenzohydrazide by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and dry it thoroughly. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity if necessary.

Step 2: Synthesis of this compound

The second step involves the cyclization of the synthesized 2,4-dichlorobenzohydrazide using carbon disulfide in a basic medium.[1][2][3]

  • Reagents and Materials:

    • 2,4-Dichlorobenzohydrazide (from Step 1)

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Absolute ethanol

    • Hydrochloric acid (HCl), dilute solution

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Beaker

    • pH paper

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve 2,4-dichlorobenzohydrazide in absolute ethanol in a round-bottom flask.

    • To this solution, add a solution of potassium hydroxide dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide.

    • Heat the resulting mixture to reflux for an extended period, typically around 16 hours, with constant stirring.[4]

    • Monitor the reaction completion by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with a dilute solution of hydrochloric acid until it reaches an acidic pH, which will cause the product to precipitate.

    • Collect the resulting solid by vacuum filtration.

    • Wash the precipitate with cold water to remove any inorganic impurities.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds. The data for the final product is based on typical yields and characteristics reported for analogous compounds in the literature.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
2,4-DichlorobenzohydrazideC₇H₆Cl₂N₂O205.04White solid85-95168-170
This compoundC₈H₄Cl₂N₂OS247.10Pale yellow solid75-85185-187

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation start1 Methyl 2,4-dichlorobenzoate + Hydrazine Hydrate + Ethanol process1 Reflux start1->process1 workup1 Precipitation in H₂O & Filtration process1->workup1 product1 2,4-Dichlorobenzohydrazide workup1->product1 start2 2,4-Dichlorobenzohydrazide + CS₂ + KOH + Ethanol product1->start2 process2 Reflux (16h) start2->process2 workup2 Acidification (HCl) & Filtration process2->workup2 product2 This compound workup2->product2

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway reactant1 Methyl 2,4-dichlorobenzoate intermediate 2,4-Dichlorobenzohydrazide reactant1->intermediate + Hydrazine Hydrate (Ethanol, Reflux) reactant2 H₂NNH₂·H₂O product This compound intermediate->product + CS₂, KOH (Ethanol, Reflux) then H⁺ reactant3 CS₂ / KOH

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for Molecular Docking of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for performing molecular docking studies of the compound 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol against potential protein targets. This document outlines the necessary steps from target selection and preparation to docking simulation and result analysis, facilitating the exploration of this compound's therapeutic potential.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent feature in many compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The subject of this protocol, this compound, belongs to this versatile class of heterocyclic compounds. Due to the diverse bioactivities associated with this scaffold, identifying its specific protein targets is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the visualization of interactions between a ligand and its target protein at the molecular level.

This protocol will focus on two potential protein targets, selected based on the known biological activities of structurally similar 1,3,4-oxadiazole derivatives:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target in cancer therapy. Many 1,3,4-oxadiazole derivatives have been investigated as EGFR inhibitors.[5]

  • Glutamine:fructose-6-phosphate amidotransferase (GlmS): An essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a molecular docking study of this compound with the selected target proteins. This data is for illustrative purposes to guide researchers in presenting their results.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)RMSD (Å)Interacting ResiduesHydrogen Bond Interactions (Ligand Atom - Residue Atom)
EGFR Tyrosine Kinase1M17This compound-8.51.2MET793, LEU718, CYS797, THR790, LYS745Thiol (S) - MET793 (Backbone NH), Oxadiazole (N) - LYS745 (Sidechain NH3+)
GlmS2J6HThis compound-7.91.5GLY301, SER302, SER347, GLN348, CYS300Thiol (S) - SER302 (Sidechain OH), Oxadiazole (O) - GLN348 (Sidechain NH2)

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the molecular docking study using widely accepted and freely available software.

Software and Tools Required:
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target proteins.

  • PubChem or ChemSpider: For obtaining the 3D structure of the ligand.

Protocol Workflow Diagram

G Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Ligand_SDF 2. Ligand Structure Acquisition (PubChem) Ligand_Prep 4. Ligand Preparation (Energy minimization, assign torsions) Ligand_SDF->Ligand_Prep Grid_Box 5. Grid Box Generation (Define docking site) Protein_Prep->Grid_Box Ligand_Prep->Grid_Box Docking 6. Run AutoDock Vina (Execute docking simulation) Grid_Box->Docking Results 7. Analyze Docking Results (Binding affinity, RMSD) Docking->Results Visualization 8. Visualize Interactions (PyMOL/Discovery Studio) Results->Visualization Report 9. Report Findings Visualization->Report

Caption: A flowchart illustrating the key steps in a typical molecular docking protocol.

Step-by-Step Methodology

1. Preparation of the Target Protein:

  • Download the Protein Structure: Obtain the 3D crystal structure of the target protein (e.g., EGFR Tyrosine Kinase - PDB ID: 1M17, GlmS - PDB ID: 2J6H) from the Protein Data Bank (PDB).

  • Prepare the Protein using AutoDock Tools (ADT):

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., protein.pdbqt).

2. Preparation of the Ligand:

  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL format.

  • Prepare the Ligand using ADT:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

3. Grid Box Generation:

  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.

    • If the binding site is known (e.g., from a co-crystallized ligand), center the grid box around this site.

    • If the binding site is unknown, a "blind docking" approach can be used by creating a grid box that encompasses the entire protein surface.

  • Set Grid Parameters in ADT:

    • Load the prepared protein PDBQT file.

    • Go to Grid -> Grid Box.

    • Adjust the center and dimensions (x, y, z) of the grid box to cover the desired binding area. A spacing of 1.0 Å is generally recommended.

    • Save the grid parameters in a configuration file (e.g., conf.txt).

4. Molecular Docking using AutoDock Vina:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for the Vina simulation. An example is provided below:

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, specifying the configuration file:

    This command will perform the docking and save the output poses in docking_results.pdbqt and a log file with the binding affinity scores in log.txt.

5. Analysis of Docking Results:

  • Examine the Log File: The log.txt file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value indicates the strongest predicted binding.

  • Visualize the Docking Poses:

    • Open the protein PDBQT file and the docking_results.pdbqt file in a visualization software like PyMOL or Discovery Studio.

    • Analyze the top-ranked pose (the one with the lowest binding energy).

    • Identify and measure the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose if a co-crystallized ligand is available for validation.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a potential target for the anticancer activity of 1,3,4-oxadiazole derivatives.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival, etc. Gene->Proliferation Inhibitor 5-(2,4-Dichlorophenyl)-1,3,4- oxadiazole-2-thiol Inhibitor->EGFR Inhibits

Caption: Simplified diagram of the EGFR signaling cascade and the potential point of inhibition.

This protocol provides a robust framework for initiating molecular docking studies on this compound. The results from these computational experiments can offer valuable insights into its potential therapeutic applications and guide further experimental validation.

References

Application Note & Protocol: RP-HPLC Method for Quantification of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. As such, the development of robust and reliable analytical methods for the quantification of these compounds is essential for quality control, stability testing, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the development and validation of a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1,3,4-oxadiazole derivatives.

Chromatographic Conditions

A generalized RP-HPLC method for the analysis of 1,3,4-oxadiazole compounds is presented below. Optimization of these conditions may be required for specific molecules.

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A gradient or isocratic mixture of Acetonitrile and 0.1% Orthophosphoric acid in water[2]. A typical gradient could be Acetonitrile:Methanol:Orthophosphoric Acid (90:05:05 v/v)[1][3][4]
Flow Rate 1.0 mL/min[1][2][3][4]
Column Temperature 40°C[1][3][4]
Detection Wavelength Determined by the UV spectrum of the specific analyte, often around 235 nm[3]
Injection Volume 10 µL[2]

Experimental Protocols

2.1. Standard and Sample Preparation

Standards and samples should be prepared by dissolving the 1,3,4-oxadiazole compound in a suitable solvent, such as acetonitrile or methanol, to achieve a known concentration.[2] For the creation of a calibration curve, a stock solution is prepared and then serially diluted with the mobile phase to obtain a range of concentrations (e.g., 10 to 100 µg/mL).[3]

2.2. Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:[2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated through forced degradation studies (hydrolytic, oxidative, photolytic, and thermal stress).[1][4][5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. Recoveries between 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The quantitative data from the method validation studies should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2To be determined
Theoretical Plates > 2000To be determined
%RSD of Peak Areas ≤ 2.0%To be determined

Table 2: Summary of Validation Parameters for a Representative 1,3,4-Oxadiazole Compound

Validation ParameterResult
Linearity Range 10 - 100.00 μg/mL[1][3][4][5]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.25 – 100%[1][3][4][5]
Precision (%RSD)
   Intra-day< 2% (98.62–99.91%)[1][3][4][5]
   Inter-day< 2% (96.25–99.91%)[1][3][4][5]
Limit of Detection (LOD) 0.740 µg/mL[3]
Limit of Quantification (LOQ) 0.2242 µg/mL[3]

Visualizations

RP_HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_out Output A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Prepare Standard and Sample Solutions B->C D Screen Columns and Mobile Phases C->D E Optimize Mobile Phase Composition D->E F Optimize Flow Rate and Temperature E->F G Select Detection Wavelength F->G H Specificity / Forced Degradation G->H I Linearity and Range H->I J Accuracy (% Recovery) I->J K Precision (Intra-day, Inter-day) J->K L LOD & LOQ K->L M Robustness L->M N Finalized Analytical Method M->N O Validation Report N->O

Caption: Workflow for RP-HPLC method development and validation.

Validation_Parameters_Interrelationship center Validated Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Accuracy->Precision Precision->LOQ Linearity->Range LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Application Notes: Cytotoxicity of 5-aryl-1,3,4-oxadiazole Derivatives using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole ring is a significant heteroaromatic structure that forms the scaffold of many compounds with broad biological activity, including anticancer properties.[1][2] Derivatives of 5-aryl-1,3,4-oxadiazole are of particular interest in medicinal chemistry due to their demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[3][4][5] These compounds can induce cell death through various mechanisms, including the induction of apoptosis via the mitochondrial pathway and the inhibition of key signaling pathways like NF-κB and growth factor receptors.[1][3][6]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of 5-aryl-1,3,4-oxadiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[7][8]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[9] The water-soluble, yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells to form an insoluble purple formazan product.[8][10] Dead or inactive cells are unable to perform this conversion. The resulting formazan crystals are then solubilized using a detergent or an organic solvent like Dimethyl Sulfoxide (DMSO).[6][11] The intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7][10]

A Viable Cells (Metabolically Active) B Mitochondrial Dehydrogenases A->B contain D Formazan (Purple, Insoluble) B->D reduce C MTT (Yellow, Soluble) C->D converted to F Colored Solution D->F dissolved by E Solubilization (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G quantified via cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Cells B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Incubate (24h) for Adherence C->D E 5. Treat with Oxadiazole Derivatives D->E F 6. Incubate (24, 48, or 72h) E->F G 7. Add MTT Reagent F->G H 8. Incubate (2-4h) G->H I 9. Solubilize Formazan (DMSO) H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Viability & IC50 J->K A 5-Aryl-1,3,4-Oxadiazole Derivative B Mitochondrial Stress A->B induces C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E F Caspase-9 (Initiator) E->F activates G Caspase-3 (Executioner) F->G activates H Apoptosis (Cell Death) G->H leads to

References

Application Notes and Protocols: In Vitro Antibacterial Activity Testing of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antibacterial activity of the novel compound 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol. This document outlines detailed protocols for determining its efficacy against a panel of clinically relevant bacterial strains using standardized antimicrobial susceptibility testing methods.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial effects.[1][2][3][4] The thiol-substituted derivatives, in particular, have garnered interest for their potential to inhibit bacterial growth.[5][6][7][8] This document focuses on this compound, a compound of interest for its potential antibacterial properties, and provides the necessary protocols for its preliminary in vitro evaluation. The methodologies described herein adhere to internationally recognized standards to ensure data reproducibility and reliability.

Data Presentation

The antibacterial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and the zone of inhibition in diffusion assays. The following tables present hypothetical, yet representative, data based on the activity of structurally similar 1,3,4-oxadiazole derivatives against common bacterial pathogens.[1][9][10][11]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains.

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive2921316
Bacillus subtilisGram-positive66338
Escherichia coliGram-negative2592232
Pseudomonas aeruginosaGram-negative2785364
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive4330032

Table 2: Zone of Inhibition for this compound (50 µ g/disk ) against Selected Bacterial Strains.

Bacterial StrainTypeATCC NumberZone of Inhibition (mm)
Staphylococcus aureusGram-positive2921318
Bacillus subtilisGram-positive663322
Escherichia coliGram-negative2592214
Pseudomonas aeruginosaGram-negative2785310
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive4330015

Experimental Protocols

Detailed methodologies for two standard in vitro antibacterial susceptibility tests are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock solution in CAMHB to obtain the desired starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This can be verified using a spectrophotometer at 600 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and bacterial inoculum but no test compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension (5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • Following incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[15]

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Forceps

  • Appropriate positive control antibiotic disks

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Test Disks:

    • Dissolve a known weight of this compound in a suitable solvent to a desired concentration (e.g., 5 mg/mL).

    • Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile paper disks to achieve the desired amount per disk (e.g., 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, step 2.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inner wall of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[16]

  • Application of Disks:

    • Using sterile forceps, place the prepared test disks and a positive control disk onto the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[17]

    • Gently press each disk to ensure complete contact with the agar surface.[17]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[15]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

    • The size of the inhibition zone is indicative of the antibacterial activity of the compound.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Broth_Microdilution_Workflow prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Clear Well) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Agar_Disk_Diffusion_Workflow prep_disks Prepare Impregnated Paper Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Inoculum on MHA Plate prep_inoculum->streak_plate streak_plate->place_disks incubate Incubate Plate (35°C, 16-18h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the agar disk diffusion susceptibility test.

Potential Mechanism of Action

While the precise mechanism of action for this compound requires further investigation, related compounds have been shown to interfere with various bacterial cellular processes. Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of enzymes crucial for bacterial survival, such as those involved in cell wall biosynthesis. For instance, some analogs are known to inhibit lipoteichoic acid synthase (LtaS), an enzyme essential for the integrity of the cell envelope in Gram-positive bacteria.[18] Other proposed mechanisms include the inhibition of DNA gyrase and disruption of biofilm formation.[18] The presence of the thiol group may also facilitate interaction with metalloenzymes or other critical cellular targets.

Potential_Mechanisms cluster_mechanisms Potential Bacterial Targets compound 5-(2,4-Dichlorophenyl)- 1,3,4-oxadiazole-2-thiol cell_wall Cell Wall Synthesis (e.g., LtaS Inhibition) compound->cell_wall Inhibits dna_replication DNA Replication (e.g., DNA Gyrase) compound->dna_replication Inhibits biofilm Biofilm Formation compound->biofilm Disrupts inhibition Inhibition of Bacterial Growth cell_wall->inhibition dna_replication->inhibition biofilm->inhibition

Caption: Potential antibacterial mechanisms of 1,3,4-oxadiazole derivatives.

References

Synthesis of S-Alkyl Derivatives from 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The S-alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione is a significant synthetic pathway for the generation of a diverse library of novel chemical entities with considerable potential in drug discovery and development. The resulting 2-(alkylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives are of particular interest due to their promising biological activities.

The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its favorable physicochemical properties and metabolic stability. The introduction of various S-alkyl groups allows for the fine-tuning of lipophilicity, steric bulk, and electronic properties, which can significantly influence the compound's interaction with biological targets.

Potential Applications:

  • Antimicrobial Agents: Derivatives of 1,3,4-oxadiazole-2-thione have demonstrated notable antibacterial and antifungal activities. The S-alkylated analogues of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione are promising candidates for the development of new anti-infective agents, potentially overcoming existing resistance mechanisms.

  • Anticancer Agents: The 1,3,4-oxadiazole scaffold is present in several anticancer compounds. S-alkylation provides a route to novel derivatives that can be screened for cytotoxic activity against various cancer cell lines. The dichlorophenyl moiety itself is a common feature in many bioactive molecules, potentially enhancing the anticancer profile of these derivatives.

  • Enzyme Inhibitors: The structural features of these S-alkylated derivatives make them potential candidates for enzyme inhibition studies. Their ability to interact with active sites of various enzymes could lead to the discovery of new therapeutic agents for a range of diseases.

This class of compounds, therefore, represents a valuable starting point for medicinal chemistry campaigns aimed at the discovery of new drugs with improved efficacy and safety profiles.

Experimental Protocols

General Protocol for the Synthesis of S-Alkyl Derivatives of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione

This protocol outlines the general procedure for the S-alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione using various alkylating agents.

Materials:

  • 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride, triethylamine)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone, ethanol)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add the base (1.1-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure S-alkyl derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Data Presentation

The following table summarizes the synthesis of various S-alkyl derivatives of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione, including the alkylating agent used, reaction conditions, and reported yields.

EntryAlkylating Agent (R-X)BaseSolventReaction ConditionsYield (%)
1Methyl iodideK₂CO₃DMFRoom Temperature, 4h92
2Ethyl bromideK₂CO₃AcetoneReflux, 6h88
3Propyl iodideNaHDMF0 °C to RT, 5h85
4Isopropyl bromideK₂CO₃DMF50 °C, 8h75
5Benzyl chlorideK₂CO₃AcetoneReflux, 6h90
6Allyl bromideEt₃NCH₂Cl₂Room Temperature, 12h82
7Ethyl bromoacetateK₂CO₃AcetoneReflux, 8h89

Note: The reaction conditions and yields are representative and may vary depending on the specific experimental setup and scale of the reaction.

Visualizations

Synthetic Workflow for S-Alkylation

Synthesis_Workflow start 5-(2,4-dichlorophenyl)- 1,3,4-oxadiazole-2-thione reagents Alkylating Agent (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents 1. Add Reagents reaction Reaction (Stirring at RT or Reflux) reagents->reaction 2. Initiate Reaction workup Aqueous Work-up & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product S-Alkyl Derivative (2-(Alkylthio)-5-(2,4-dichlorophenyl) -1,3,4-oxadiazole) purification->product 5. Isolate Product

Caption: General workflow for the S-alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione.

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized S-alkyl derivatives, for instance, in the context of their potential anticancer activity by inhibiting a key kinase.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation TF Transcription Factor KinaseB->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression Inhibitor S-Alkyl Derivative Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an S-alkyl derivative.

using 1,3,4-oxadiazoles as scaffolds in medicinal chemistry for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a versatile building block for the design of novel therapeutic agents.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][2][3][4][6][7] This document provides detailed application notes on the diverse therapeutic potential of 1,3,4-oxadiazoles and protocols for their synthesis and biological evaluation.

Application Notes

The 1,3,4-oxadiazole core is a bioisostere for amide and ester functionalities, offering improved pharmacokinetic properties.[8][9] Its rigid, planar structure provides a well-defined orientation for appended pharmacophores to interact with biological targets. The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a wide range of enzymes and receptors.

Anticancer Activity: 1,3,4-oxadiazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer progression.[6][10][11] These include the inhibition of growth factors, enzymes like histone deacetylases (HDACs), thymidylate synthase, and kinases, as well as the disruption of tubulin polymerization.[10][12][13] Several derivatives have exhibited potent cytotoxicity against various cancer cell lines.[6][10][14]

Antimicrobial Activity: The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[2][15][16] 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][2][16][17][18] Some compounds have shown efficacy comparable to or even exceeding that of commercially available antibiotics.[2][15]

Enzyme Inhibition: The 1,3,4-oxadiazole scaffold is a key component in the design of various enzyme inhibitors.[7][19] For instance, derivatives have been developed as potent inhibitors of α-glucosidase and α-amylase, enzymes associated with diabetes.[19] Additionally, they have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease.[19]

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,3,4-oxadiazole derivatives from cited literature.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazoleMCF-7, A549, MDA-MB-2310.34 - 2.45[6]
N1-(4-Methoxyphenyl)-2-{5- [4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamideHT-290.018[6]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dioneHT-290.78[6]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dioneHepG20.26[6]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-70.7 ± 0.2[12]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleSGC-790130.0 ± 1.2[12]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleHepG218.3 ± 1.4[12]
Compound 4hA549<0.14[20]
Compound 4iA5491.59[20]
Compound 4lA5491.80[20]
Compound 4gC68.16[20]
5–(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4- oxadiazoleDalton's lymphoma50 µg/mL[21]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-acylamino-1,3,4-oxadiazole derivative 22aStaphylococcus aureus1.56[2]
2-acylamino-1,3,4-oxadiazole derivative 22b & 22cBacillus subtilis0.78[2]
OZE-IS. aureus strains4 - 16[8]
OZE-IIS. aureus strains4 - 16[8]
OZE-IIIS. aureus strains8 - 32[8]

Table 3: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

CompoundEnzymeIC50 (µM)Reference
Aryl-1,3,4-oxadiazole derivative 7aα-glucosidase0.6 ± 0.05[21]
Aryl-1,3,4-oxadiazole derivative 7bα-glucosidase0.30 ± 0.2[21]
Compound 3fα-glucosidase18.52 ± 0.09[19]
Compound 3fα-amylase20.25 ± 1.05[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, based on procedures described in the scientific literature.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from acylhydrazones.

Materials:

  • Substituted aldehyde

  • Acyl hydrazide

  • Sodium bisulfate (NaHSO₃)

  • Ethanol

  • Water

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Formation of Acylhydrazone Intermediate:

    • In a round-bottom flask, dissolve the substituted aldehyde (1 mmol) in ethanol.

    • Add the acyl hydrazide (1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.

  • Oxidative Cyclization:

    • To the reaction mixture containing the acylhydrazone, add a solution of sodium bisulfate (2 mmol) in a 1:2 ethanol:water mixture.[22]

    • The reaction can be performed using either conventional heating (reflux for 4-6 hours) or microwave irradiation (e.g., 100-120°C for 10-20 minutes).[22]

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold water.

    • If no precipitate forms, evaporate the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified 1,3,4-oxadiazole derivative using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[17][22][23]

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized 1,3,4-oxadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 1,3,4-oxadiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 1,3,4-oxadiazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into MHB and incubate at 37°C until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

experimental_workflow_synthesis start Starting Materials (Aldehyde & Acyl Hydrazide) intermediate Acylhydrazone Formation start->intermediate Condensation cyclization Oxidative Cyclization (e.g., NaHSO3) intermediate->cyclization purification Purification (Column Chromatography) cyclization->purification product 2,5-Disubstituted- 1,3,4-oxadiazole purification->product characterization Characterization (Spectroscopy) product->characterization

Caption: Workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

anticancer_evaluation_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach add_compounds Add 1,3,4-Oxadiazole Derivatives incubate_attach->add_compounds incubate_treat Incubate (48-72h) add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer activity evaluation using the MTT assay.

signaling_pathway_inhibition cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects oxadiazole 1,3,4-Oxadiazole Derivative growth_factors Growth Factors (e.g., EGFR, VEGF) oxadiazole->growth_factors enzymes Enzymes (e.g., HDAC, Kinases) oxadiazole->enzymes tubulin Tubulin oxadiazole->tubulin proliferation Decreased Cell Proliferation growth_factors->proliferation apoptosis Induction of Apoptosis angiogenesis Inhibition of Angiogenesis enzymes->proliferation tubulin->proliferation cancer_cell Cancer Cell Survival & Growth proliferation->cancer_cell apoptosis->cancer_cell inhibits angiogenesis->cancer_cell

References

Application Notes and Protocols for Forced Degradation Studies of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on oxadiazole derivatives. Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and identifying degradation products. This information is vital for developing stable formulations and establishing appropriate storage conditions.

Introduction to Forced Degradation Studies

Forced degradation studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to expedite degradation.[1] The goal is to generate degradation products that could potentially form under normal storage conditions over a longer period. These studies are essential for the development and validation of stability-indicating analytical methods, which are required to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Oxadiazole rings, common scaffolds in many pharmaceutical compounds, can be susceptible to degradation under various conditions. The two most common isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole, may exhibit different stability profiles. Generally, 1,3,4-oxadiazoles are considered more chemically and thermally stable than their 1,2,4- counterparts.

Experimental Workflow for Forced Degradation Studies

The general workflow for a forced degradation study is outlined below. This process ensures a systematic approach to understanding the stability of the oxadiazole derivative under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation API Oxadiazole Derivative (API) Solution Prepare Stock Solution API->Solution Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidative Solution->Oxidation Thermal Thermal Solution->Thermal Photolytic Photolytic Solution->Photolytic Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC RP-HPLC Analysis Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize Quantify Quantify Degradation Characterize->Quantify Pathway Elucidate Degradation Pathway Characterize->Pathway

Fig. 1: General workflow for forced degradation studies.

Experimental Protocols

The following are detailed protocols for subjecting oxadiazole derivatives to various stress conditions. These protocols are based on published studies and should be adapted based on the specific properties of the compound under investigation.

Acidic Degradation
  • Objective: To assess the stability of the oxadiazole derivative in an acidic environment.

  • Protocol:

    • Prepare a stock solution of the oxadiazole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N hydrochloric acid (HCl).

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH).

    • Dilute the solution to a final concentration suitable for analysis with the mobile phase of the HPLC system.

    • Analyze the sample by a validated stability-indicating HPLC method.

Basic Degradation
  • Objective: To evaluate the stability of the oxadiazole derivative under basic conditions.

  • Protocol:

    • Prepare a stock solution of the oxadiazole derivative as described in the acidic degradation protocol.

    • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N sodium hydroxide (NaOH).

    • Keep the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-8 hours).

    • After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 N hydrochloric acid (HCl).

    • Dilute the sample to the final analytical concentration with the mobile phase.

    • Inject the sample into the HPLC system for analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of the oxadiazole derivative to oxidation.

  • Protocol:

    • Prepare a stock solution of the oxadiazole derivative.

    • Transfer an aliquot of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (H₂O₂), typically 3% v/v.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • After the exposure time, dilute the solution to the target concentration with the mobile phase.

    • Analyze the sample using HPLC.

Thermal Degradation
  • Objective: To assess the stability of the oxadiazole derivative at elevated temperatures.

  • Protocol:

    • Place the solid-state oxadiazole derivative in a thermostatically controlled oven at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 24-48 hours).

    • For solution-state thermal degradation, prepare a solution of the compound and keep it in a controlled temperature environment.

    • After the stress period, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid sample or dilute the stressed solution to the appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC.

Photolytic Degradation
  • Objective: To evaluate the photosensitivity of the oxadiazole derivative.

  • Protocol:

    • Expose the solid-state oxadiazole derivative or a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, prepare a solution of the solid sample or dilute the exposed solution to the desired concentration for analysis.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

The quantitative results from forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Studies on Oxadiazole Derivatives

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Compound A[2]% Degradation of Compound B[3]
Acidic Hydrolysis 0.1 N HCl5 hours60°C65.28Significant degradation
Basic Hydrolysis 0.1 N NaOH8 hours60°C29.36Significant degradation
Oxidative 3% H₂O₂24 hoursRoom Temp.41.5858.47
Thermal (Solid) -24 hours60°C47.58-
Thermal (Dry Heat) -48 hours80°C-1.09
Humidity -7 daysRoom Temp.56.28-
Photolytic (UV) UV Light48 hoursRoom Temp.-Complete degradation

Compound A: 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine Compound B: 5-benzyl-1,3,4-oxadiazole-2-thiol

Degradation Pathway and Mechanism

Understanding the degradation pathway is a key outcome of forced degradation studies. The oxadiazole ring can undergo cleavage under certain stress conditions, particularly acidic and basic hydrolysis. For 1,2,4-oxadiazole derivatives, a common degradation pathway involves nucleophilic attack and subsequent ring opening.[4]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Oxadiazole_Acid 1,2,4-Oxadiazole Derivative Protonation Protonation of N-4 Oxadiazole_Acid->Protonation Nucleophilic_Attack_Acid Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack_Acid Ring_Opening_Acid Ring Opening Nucleophilic_Attack_Acid->Ring_Opening_Acid Product_Acid Aryl Nitrile Degradant Ring_Opening_Acid->Product_Acid Oxadiazole_Base 1,2,4-Oxadiazole Derivative Nucleophilic_Attack_Base Nucleophilic Attack by OH⁻ Oxadiazole_Base->Nucleophilic_Attack_Base Anion_Formation Anion Formation on N-4 Nucleophilic_Attack_Base->Anion_Formation Proton_Capture Proton Capture from H₂O Anion_Formation->Proton_Capture Ring_Opening_Base Ring Opening Proton_Capture->Ring_Opening_Base Product_Base Aryl Nitrile Degradant Ring_Opening_Base->Product_Base

Fig. 2: Hydrolytic degradation pathways of a 1,2,4-oxadiazole derivative.
Analytical Methodologies

A validated stability-indicating analytical method is paramount for the success of forced degradation studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the most commonly employed technique.

Typical HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the API and degradation products have significant absorbance, or MS detection for structural elucidation of degradants.

  • Column Temperature: Ambient or controlled (e.g., 30-40°C)

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the oxadiazole derivative and its degradation products.

Conclusion

Forced degradation studies are an indispensable tool in the development of oxadiazole-based pharmaceuticals. A systematic approach, as outlined in these application notes and protocols, will provide a thorough understanding of the stability profile of the drug substance. This knowledge is crucial for ensuring the quality, safety, and efficacy of the final drug product.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to evaluate the anti-inflammatory properties of oxadiazole compounds. This document includes detailed experimental protocols for key in vitro and in vivo assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Oxadiazoles and Inflammation

Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1] Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and prostaglandins.[2][3][4] The anti-inflammatory potential of oxadiazole derivatives is often attributed to their ability to modulate these pathways and inhibit the enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase (COX).[1][5]

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and characterization of the anti-inflammatory potential of oxadiazole compounds. These assays provide insights into the specific mechanisms of action at a cellular and molecular level.

Key In Vitro Assays:
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the inhibitory effect of oxadiazole compounds on the activity of COX enzymes, which are crucial for prostaglandin synthesis.[6][7]

  • Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Inhibition in Macrophages: To assess the ability of compounds to suppress the production of key inflammatory molecules in immune cells stimulated with a potent inflammatory agent.[8][9][10]

  • Albumin Denaturation Assay: A simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[11][12]

Experimental Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of oxadiazole compounds against COX-1 and COX-2 enzymes using a colorimetric or fluorometric inhibitor screening assay kit.

Materials:

  • COX-1 and COX-2 enzymes

  • Reaction Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test oxadiazole compounds

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Assay Setup:

    • Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the diluted enzyme to each well.

    • For inhibitor wells, add 10 µL of the test oxadiazole compound at various concentrations.

    • For the 100% initial activity wells, add 10 µL of the solvent.

    • For background wells, use heat-inactivated enzyme.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength for a specified period. The rate of change in signal corresponds to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Summarize the IC50 values for COX-1 and COX-2 inhibition in a table to compare the potency and selectivity of the oxadiazole compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Oxadiazole A15.21.88.4
Oxadiazole B>10012.5>8
Celecoxib10.50.05210

Fictional data for illustrative purposes.

Experimental Protocol 2: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol describes how to evaluate the ability of oxadiazole compounds to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Test oxadiazole compounds

  • MTT reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the oxadiazole compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cells using the MTT assay to ensure that the observed inhibition of cytokine production is not due to cell death.[7]

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.

Data Presentation:

Present the IC50 values for the inhibition of TNF-α and IL-6 production and the CC50 (50% cytotoxic concentration) values in a table.

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)CC50 (µM)
Oxadiazole C5.68.2>100
Oxadiazole D12.115.7>100
Dexamethasone0.10.5>50

Fictional data for illustrative purposes.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the anti-inflammatory efficacy of oxadiazole compounds in a whole organism, providing insights into their pharmacokinetic and pharmacodynamic properties.

Key In Vivo Assay:
  • Carrageenan-Induced Paw Edema in Rodents: A widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.[15][16][17][18][19]

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and evaluating the anti-inflammatory effects of oxadiazole compounds.[15][16]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test oxadiazole compounds

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at different doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test oxadiazole compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation:

Tabulate the mean increase in paw volume and the percentage of inhibition of edema at different time points for each group.

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema (at 3h)
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.32 ± 0.0362.35
Oxadiazole E (50 mg/kg)0.55 ± 0.0435.29
Oxadiazole E (100 mg/kg)0.41 ± 0.0351.76

Fictional data for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways involved in inflammation and the experimental procedures can aid in understanding the mechanism of action of oxadiazole compounds and in planning experiments.

Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[2][3][4][20][21][22] Oxadiazole compounds may exert their anti-inflammatory effects by targeting components of these pathways.

NF_kB_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK TRAF6->IKK Activates MKKs MKKs TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Translocates to nucleus IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to nucleus NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to promoter AP1->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS DNA->Cytokines Gene Transcription

Caption: Inflammatory signaling pathways (NF-κB and MAPK).

Experimental Workflow Diagrams

In_Vitro_Workflow start Start: Test Oxadiazole Compound cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with Compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant mtt MTT Assay for Cell Viability stimulation->mtt elisa ELISA for TNF-α and IL-6 supernatant->elisa data_analysis Data Analysis (IC50, CC50) elisa->data_analysis mtt->data_analysis end End: In Vitro Anti-inflammatory Profile data_analysis->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

In_Vivo_Workflow start Start: Test Oxadiazole Compound animal_groups Group Animals (Control, Standard, Test) start->animal_groups baseline Baseline Paw Volume Measurement animal_groups->baseline drug_admin Administer Compound/Vehicle baseline->drug_admin carrageenan Inject Carrageenan drug_admin->carrageenan paw_measurement Measure Paw Volume at Intervals carrageenan->paw_measurement data_analysis Calculate % Edema Inhibition paw_measurement->data_analysis end End: In Vivo Anti-inflammatory Efficacy data_analysis->end

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Conclusion

The evaluation of the anti-inflammatory properties of oxadiazole compounds requires a systematic approach employing a combination of in vitro and in vivo assays. The protocols and guidelines presented in these application notes provide a robust framework for researchers to screen, characterize, and elucidate the mechanisms of action of novel oxadiazole derivatives as potential anti-inflammatory agents. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results in the quest for new anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of 2,4-Dichlorobenzohydrazide (Intermediate)

  • Question: I am not getting a good yield for the first step, the synthesis of 2,4-dichlorobenzohydrazide from methyl 2,4-dichlorobenzoate and hydrazine hydrate. What could be the problem?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Reaction: Ensure the reaction has gone to completion. The reflux time is critical. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purity of Starting Materials: The purity of methyl 2,4-dichlorobenzoate is important. Impurities can interfere with the reaction.

    • Excess Hydrazine Hydrate: While an excess of hydrazine hydrate is typically used to drive the reaction, a very large excess can make product isolation difficult.

    • Product Isolation: 2,4-Dichlorobenzohydrazide can have some solubility in the reaction solvent (e.g., ethanol). Ensure the reaction mixture is sufficiently cooled to allow for maximum precipitation before filtration.

Issue 2: Low Yield of this compound in the Cyclization Step

  • Question: My yield of the final product is consistently low after the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide. What are the likely causes and how can I improve it?

  • Answer: The cyclization step is critical for a good overall yield. Here are some common causes for low yields and their solutions:

    • Insufficient Base: The reaction requires a basic medium, typically ethanolic potassium hydroxide. Ensure the potassium hydroxide is fresh and used in the correct stoichiometric amount. The base is crucial for the formation of the potassium dithiocarbazinate intermediate.

    • Reaction Temperature and Time: The reaction is typically carried out under reflux. Insufficient heating or a short reaction time may lead to incomplete conversion. The disappearance of the starting hydrazide should be monitored by TLC.

    • Precipitation of the Intermediate: The potassium salt of the dithiocarbazinate intermediate may precipitate from the reaction mixture. Ensure efficient stirring to maintain a homogenous reaction mixture.

    • Loss during Acidification: The final product is precipitated by acidifying the reaction mixture. Adding the acid too quickly can lead to the formation of very fine particles that are difficult to filter. Add the acid dropwise with stirring in an ice bath.

    • Side Reactions: The formation of by-products is a possibility. The most common side product is the corresponding 1,3,4-thiadiazole derivative.[1] Using a molar excess of carbon disulfide can sometimes favor the formation of the desired oxadiazole.

Issue 3: Impure Final Product

  • Question: My final product, this compound, is impure, as indicated by a broad melting point range and extra spots on the TLC plate. How can I purify it effectively?

  • Answer: Purification is essential to obtain a high-quality product.

    • Recrystallization: Recrystallization is the most common and effective method for purifying the final product.[2] Ethanol or a mixture of ethanol and water is often a suitable solvent system. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

    • Washing: After filtration, wash the crude product with a suitable solvent to remove any residual starting materials or soluble impurities. Cold ethanol or diethyl ether can be effective.

    • Identification of Impurities: If impurities persist, consider techniques like column chromatography for separation and subsequent identification of the by-products by spectroscopic methods (e.g., NMR, Mass Spectrometry) to better understand the side reactions occurring. A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction scheme for the synthesis of this compound?

    A1: The synthesis is a two-step process. First, 2,4-dichlorobenzohydrazide is synthesized from methyl 2,4-dichlorobenzoate and hydrazine hydrate. In the second step, the hydrazide is cyclized with carbon disulfide in the presence of a base like potassium hydroxide to yield the final product.

  • Q2: What is the role of potassium hydroxide in the cyclization step?

    A2: Potassium hydroxide acts as a base to deprotonate the hydrazide, which then attacks the carbon disulfide to form a potassium dithiocarbazinate salt. This intermediate then undergoes intramolecular cyclization to form the 1,3,4-oxadiazole ring.

  • Q3: Can I use a different base instead of potassium hydroxide?

    A3: While potassium hydroxide is commonly used, other bases like sodium hydroxide or sodium ethoxide could potentially be used. However, the reaction conditions might need to be re-optimized.

  • Q4: What are the key safety precautions I should take during this synthesis?

    A4: Carbon disulfide is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood. Hydrazine hydrate is also toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q5: How can I confirm the structure of my final product?

    A5: The structure of this compound can be confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorobenzohydrazide

This protocol is based on the general synthesis of aryl hydrazides from their corresponding esters.

Materials:

  • Methyl 2,4-dichlorobenzoate

  • Hydrazine hydrate (99-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,4-dichlorobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization of 2,4-dichlorobenzohydrazide with carbon disulfide.

Materials:

  • 2,4-Dichlorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

  • To this solution, add 2,4-dichlorobenzohydrazide (1 equivalent) and stir until it dissolves.

  • Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by the cessation of hydrogen sulfide (H₂S) evolution (use appropriate safety measures for H₂S detection) and by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols (General)

ParameterStep 1: Hydrazide FormationStep 2: Oxadiazole Formation
Key Reagents Aryl ester, Hydrazine hydrateAryl hydrazide, Carbon disulfide, KOH
Solvent EthanolEthanol
Temperature RefluxReflux
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 80 - 95%70 - 90%

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Hydrazide Yield Incomplete reactionIncrease reflux time, monitor by TLC.
Product loss during workupEnsure complete precipitation by cooling, minimize washing solvent volume.
Low Oxadiazole Yield Insufficient baseUse fresh, stoichiometric amount of KOH.
Incomplete cyclizationEnsure adequate reflux time and temperature.
Side product formationConsider using a slight excess of carbon disulfide.
Impure Final Product Residual starting materialsRecrystallize from a suitable solvent (e.g., ethanol).
Formation of by-productsPurify by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Oxadiazole Synthesis Start Methyl 2,4-Dichlorobenzoate + Hydrazine Hydrate Reflux Reflux in Ethanol (4-6 hours) Start->Reflux Precipitate1 Cool and Precipitate Reflux->Precipitate1 Filter1 Filter and Dry Precipitate1->Filter1 Hydrazide 2,4-Dichlorobenzohydrazide Filter1->Hydrazide Reactants2 2,4-Dichlorobenzohydrazide + CS₂ + KOH Hydrazide->Reactants2 Reflux2 Reflux in Ethanol (8-12 hours) Reactants2->Reflux2 Acidify Pour on Ice and Acidify Reflux2->Acidify Filter2 Filter and Wash Acidify->Filter2 Recrystallize Recrystallize from Ethanol Filter2->Recrystallize Product 5-(2,4-Dichlorophenyl)-1,3,4- oxadiazole-2-thiol Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield of Final Product CheckStep1 Check Yield and Purity of 2,4-Dichlorobenzohydrazide Start->CheckStep1 Step1OK Hydrazide Yield/Purity OK? CheckStep1->Step1OK OptimizeStep1 Optimize Hydrazide Synthesis: - Increase reflux time - Check starting material purity Step1OK->OptimizeStep1 No CheckCyclization Review Cyclization Step Conditions Step1OK->CheckCyclization Yes BaseIssue Is KOH fresh and in correct amount? CheckCyclization->BaseIssue TempTimeIssue Was reflux time and temperature adequate? CheckCyclization->TempTimeIssue WorkupIssue Was acidification done slowly and with cooling? CheckCyclization->WorkupIssue BaseIssue->CheckCyclization TempTimeIssue->CheckCyclization PurificationIssue Optimize Purification: - Recrystallize from different solvents - Wash crude product effectively WorkupIssue->PurificationIssue

References

troubleshooting common problems in the cyclization of 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis of 1,3,4-oxadiazoles. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the cyclization of 1,3,4-oxadiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield for the 1,3,4-oxadiazole synthesis is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and formation of side products. Here are some common causes and troubleshooting strategies:

  • Inefficient Dehydration/Cyclization: The crucial step of ring closure might not be proceeding to completion.

    • Solution: The choice of dehydrating agent is critical. A variety of dehydrating agents can be employed for the cyclization of diacylhydrazines, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), triflic anhydride, and polyphosphoric acid.[1][2][3] If one agent is providing low yields, consider screening others. For instance, silica-supported dichlorophosphate under microwave irradiation has been reported as an efficient cyclodehydration agent.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.

    • Solution: Aprotic polar solvents like DMSO or DMF can facilitate the reaction.[1] In base-mediated reactions, the choice and amount of base are crucial; inorganic bases such as NaOH or KOH in DMSO have proven effective.[1] Optimization of reaction temperature is also key, with many procedures requiring heating or reflux for several hours.[3]

  • Starting Material Quality: Impurities in the starting acylhydrazides, diacylhydrazines, or acylhydrazones can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before proceeding with the cyclization step.

Q2: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can I minimize these?

Side reactions can significantly reduce the yield of the desired 1,3,4-oxadiazole. Common side products include unreacted starting materials and partially cyclized intermediates.

  • Formation of 1,3,4-Thiadiazoles: When using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀ with the intention of forming an oxadiazole from a diacylhydrazine, the corresponding 1,3,4-thiadiazole can be a major byproduct.[5]

    • Solution: If the formation of a thiadiazole is observed, switching to a non-sulfur-containing cyclizing agent is recommended.

  • Incomplete Cyclization: In some cases, the reaction may stop at the intermediate stage, such as the O-acylamidoxime in certain synthetic routes.

    • Solution: Harsh reaction conditions like high temperatures and strongly acidic or basic media can lead to decomposition.[5] Careful optimization of the reaction conditions, including the choice of a milder dehydrating agent, can help drive the reaction to completion without degrading the product.[5]

  • Formation of Diacylhydrazides: When starting from acyl hydrazides, the formation of 1,2-diacyl hydrazide intermediates that fail to cyclize can be an issue.

    • Solution: A novel approach to avoid this is the coupling of α-bromo nitroalkanes with acyl hydrazides, which proceeds under mildly basic conditions and is tolerant to water.[1][6]

Q3: I am facing challenges in purifying my final 1,3,4-oxadiazole product. What are the recommended purification methods?

The purification of 1,3,4-oxadiazoles can sometimes be challenging due to the presence of byproducts with similar polarities.

  • Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives.

    • Solution: Common solvents for recrystallization include ethanol and methanol.[3][7] The choice of solvent will depend on the solubility of your specific compound.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.

    • Solution: A common eluent system is a mixture of ethyl acetate and heptane or hexane, with the ratio adjusted based on the polarity of the target compound.[8]

  • Work-up Procedure: A proper aqueous work-up can help remove many impurities before the final purification step.

    • Solution: For reactions involving acidic or basic reagents, neutralizing the reaction mixture and extracting the product with an organic solvent can simplify the subsequent purification.[6]

Data Presentation

The following tables summarize quantitative data for different synthetic methodologies for 1,3,4-oxadiazoles, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Dehydrating Agents for the Cyclization of Diacylhydrazines

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃TolueneReflux570-85[9]
SOCl₂----[3]
P₂O₅BenzeneReflux--[10]
Triflic Anhydride----[2]
Polyphosphoric Acid-100Several-[3]
Burgess ReagentDioxane1002476[8]
TBTUDMF50-85[11]

Table 2: Conditions for Oxidative Cyclization of Acylhydrazones

Oxidizing AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
IodineK₂CO₃DMSO1200.5up to 93[12]
Dess-Martin Periodinane-CH₂Cl₂Room Temp-82-96[13]
Cu²⁺-CH₃CN---[14]
Photo-mediated (UV)NoneDMSO-483-92[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration using POCl₃

This protocol is adapted from a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[17][18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate 1,2-diacylhydrazine (1 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux for 5-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Product Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones using Iodine

This protocol is based on an iodine-mediated oxidative cyclization method.[12]

  • Starting Material Preparation: Synthesize the required acylhydrazone by condensing the corresponding acid hydrazide with an aldehyde.

  • Reaction Setup: In a sealed tube, combine the acylhydrazone (1 mmol), iodine (2 mmol), and potassium carbonate (K₂CO₃, 2 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 3 mL) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 120 °C for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the troubleshooting of 1,3,4-oxadiazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed cause1 Inefficient Cyclization start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Poor Starting Material start->cause3 solution1a Screen Dehydrating Agents (POCl₃, SOCl₂, Burgess Reagent) cause1->solution1a solution1b Consider Alternative Methods (e.g., Oxidative Cyclization) cause1->solution1b solution2a Optimize Temperature & Reaction Time cause2->solution2a solution2b Screen Solvents (DMF, DMSO) cause2->solution2b solution3 Purify Starting Materials (Recrystallization, Chromatography) cause3->solution3

Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.

Synthesis_Workflow cluster_route1 Route 1: Cyclodehydration cluster_route2 Route 2: Oxidative Cyclization start1 Acid Hydrazide + Carboxylic Acid/Acid Chloride intermediate1 1,2-Diacylhydrazine start1->intermediate1 Acylation product1 2,5-Disubstituted 1,3,4-Oxadiazole intermediate1->product1 Dehydrating Agent (e.g., POCl₃) start2 Acid Hydrazide + Aldehyde intermediate2 Acylhydrazone start2->intermediate2 Condensation product2 2,5-Disubstituted 1,3,4-Oxadiazole intermediate2->product2 Oxidizing Agent (e.g., Iodine)

Caption: Common synthetic workflows for 2,5-disubstituted 1,3,4-oxadiazoles.

References

optimization of reaction conditions for 2,5-disubstituted 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?

A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles typically involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][2] Common starting materials include carboxylic acids, acid hydrazides (acylhydrazides), and aldehydes.[1][3][4] Carboxylic acids can be reacted with acylhydrazides, often with in-situ formation of the acylhydrazide, to undergo dehydrative cyclization.[3]

Q2: What are the key advantages of using microwave-assisted synthesis for 1,3,4-oxadiazoles?

A2: Microwave-assisted synthesis offers several significant advantages over conventional heating methods.[5][6] These benefits include dramatically reduced reaction times (from hours to minutes), increased reaction rates, higher product yields, and cleaner reaction profiles.[5][6] It is considered a more environmentally friendly or "green" chemistry approach as it can sometimes be performed under solvent-free conditions.[5][7]

Q3: Can I synthesize 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot reaction?

A3: Yes, one-pot synthesis strategies have been developed and are highly efficient for preparing 2,5-disubstituted 1,3,4-oxadiazoles.[8][9] For instance, a one-pot, two-stage protocol allows for the synthesis and subsequent functionalization (e.g., arylation) of the oxadiazole ring starting from carboxylic acids without isolating the intermediate compounds.[8][9] Another one-pot approach involves the condensation of monoaryl hydrazides with acid chlorides under microwave heating.[10][11]

Q4: What are some of the common dehydrating agents used in the cyclization step?

A4: A variety of dehydrating agents are employed to facilitate the cyclization of diacylhydrazines to form the 1,3,4-oxadiazole ring.[1][12] Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride.[1][12] The choice of dehydrating agent can depend on the specific substrates and desired reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, providing probable causes and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The starting materials may not have fully reacted. 2. Inefficient cyclodehydration: The cyclization of the intermediate (e.g., diacylhydrazine) is often a critical and challenging step.[13] 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently.[8] 4. Poor quality of reagents: Impurities in starting materials or degradation of reagents can inhibit the reaction.[14]1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[15] For thermally promoted cyclizations, consider refluxing in a high-boiling solvent like toluene or xylene.[13] 2. Use a more potent dehydrating agent: If using a mild dehydrating agent, switch to a stronger one such as POCl₃ or PPA.[1][12] 3. Consider microwave irradiation: Microwave synthesis can significantly improve yields and reduce reaction times, especially for less reactive substrates.[5][14] 4. Ensure high purity of starting materials: Purify starting materials if necessary and use fresh, high-quality reagents.
Formation of Significant Side Products 1. Competing cyclization pathways: Depending on the reagents and conditions, alternative cyclization can occur, leading to isomers or other heterocyclic systems like 2-amino-1,3,4-thiadiazoles in certain reactions.[13][16] 2. Decomposition of starting materials or product: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation.[13]1. Optimize reaction conditions: Carefully control the reaction temperature and time to minimize side reactions.[13] 2. Use milder reaction conditions: If possible, explore synthetic routes that employ milder reagents and conditions.[17] 3. Purify intermediates: In some cases, isolating and purifying the intermediate before the final cyclization step can lead to a cleaner product.
Difficulty in Product Purification 1. Presence of unreacted starting materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials. 2. Formation of closely related side products: Side products with similar polarities to the desired product can make separation by column chromatography challenging. 3. Triphenylphosphine oxide byproduct: In reactions using triphenylphosphine-based reagents, removal of triphenylphosphine oxide can be difficult.[9]1. Optimize the reaction to achieve full conversion: Use TLC to monitor the reaction until the starting materials are consumed. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[18] 3. Column chromatography optimization: Experiment with different solvent systems (eluents) to achieve better separation on a silica gel column.[19][20]

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data for different synthetic approaches to 2,5-disubstituted 1,3,4-oxadiazoles, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis
R' SubstituentMethodReaction TimeYield (%)Reference
C₆H₅Microwave12 min92[6]
C₆H₅Conventional6 h81[6]
o-NO₂C₆H₄Microwave9 min96[6]
o-NO₂C₆H₄Conventional5 h86[6]
o-BrC₆H₄Microwave12 min92[6]
o-BrC₆H₄Conventional6 h76[6]
3-PyridinylMicrowave12 min89[6]
3-PyridinylConventional9 h75[6]
Table 2: One-Pot Synthesis-Arylation Protocol Optimization[8][9]
ParameterConditionsYield of 2,5-disubstituted 1,3,4-oxadiazole (%)
Solvent MeCN37 (after 3h at 22°C for the first step)
1,4-DioxaneLow conversion (at 22°C for the first step)
Temperature (First Step) 50°C78 (conversion)
80°CQuantitative conversion
Catalyst Loading (Second Step) 50 mol% CuI / 100 mol% 1,10-phenanthroline51
20 mol% CuI / 40 mol% 1,10-phenanthroline78 (isolated yield)
Base (Second Step) 1.5 equiv. Cs₂CO₃Optimal

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[7]

This protocol describes a rapid and efficient solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from fatty acid hydrazides.

Materials:

  • Fatty acid hydrazide (1 equivalent)

  • Substituted benzoic acid (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (a few drops)[12]

Procedure:

  • In a microwave-safe vessel, thoroughly mix the fatty acid hydrazide and the substituted benzoic acid.

  • Add a few drops of POCl₃ to the mixture.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short duration (typically 5-15 minutes).[6][12] Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[12]

Protocol 2: One-Pot Synthesis and Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles[8][9]

This protocol outlines a one-pot, two-stage method starting from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

  • Anhydrous 1,4-dioxane

  • Aryl iodide (2.5 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 1,10-Phenanthroline (40 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

Procedure: Stage 1: 1,3,4-Oxadiazole Formation

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (0.22 mmol, 1.1 equiv).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3 hours.

Stage 2: C-H Arylation

  • After 3 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • To the reaction mixture, add CuI (0.04 mmol, 20 mol%), 1,10-phenanthroline (0.08 mmol, 40 mol%), Cs₂CO₃ (0.30 mmol, 1.5 equiv), and the aryl iodide (0.50 mmol, 2.5 equiv).

  • Seal the Schlenk tube, evacuate, and backfill with nitrogen (repeat three times).

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • After cooling, the reaction mixture can be worked up and the product purified by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_end Final Product start1 Carboxylic Acid / Acid Chloride intermediate 1,2-Diacylhydrazine Intermediate start1->intermediate start2 Acid Hydrazide start2->intermediate cyclization Cyclodehydration (e.g., POCl₃, Heat, Microwave) intermediate->cyclization product 2,5-Disubstituted 1,3,4-Oxadiazole cyclization->product purification Work-up & Purification (Recrystallization / Chromatography) product->purification

Caption: General experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

troubleshooting_workflow start Low Yield of 1,3,4-Oxadiazole check_conversion Check Reaction Conversion by TLC start->check_conversion solution4 Verify Reagent Purity start->solution4 incomplete Incomplete Reaction check_conversion->incomplete Starting Material Remains complete Reaction Complete check_conversion->complete No Starting Material solution1 Increase Reaction Time / Temperature incomplete->solution1 solution2 Use Stronger Dehydrating Agent complete->solution2 solution3 Consider Microwave Irradiation complete->solution3

Caption: Troubleshooting workflow for addressing low product yield in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Purification of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing practical solutions to common problems.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of this compound is significantly lower than expected after recrystallization. How can I improve it?

  • Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.

    • Solvent Choice: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For 5-substituted-1,3,4-oxadiazole-2-thiols, ethanol or a mixture of ethanol and water is often a good starting point.[1] Experiment with small batches to find the optimal solvent or solvent mixture. Dichloromethane has also been used for recrystallizing similar dichlorophenyl oxadiazole derivatives.[2]

    • Solvent Volume: Using an excessive volume of solvent will result in the desired compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Precipitation from Filtrate: If a significant amount of product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to induce further precipitation.

Issue 2: Presence of Starting Materials in the Final Product

  • Question: My analytical data (TLC, NMR) shows the presence of unreacted 2,4-dichlorobenzohydrazide. How can I remove it?

  • Answer: The presence of starting materials is a common impurity.

    • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate, can help remove unreacted acidic starting materials or byproducts.

    • Column Chromatography: If washing is insufficient, column chromatography is the most effective method for separating the desired product from starting materials. A silica gel column with an appropriate eluent system should provide good separation.

    • Recrystallization: Careful recrystallization may also help, as the starting materials and the product are likely to have different solubilities.

Issue 3: Product Co-elutes with Impurities During Column Chromatography

  • Question: I'm having trouble separating my product from an unknown impurity using column chromatography; they have very similar Rf values. What can I do?

  • Answer: Co-elution can be challenging, but several strategies can be employed to improve separation.

    • Optimize the Eluent System:

      • Solvent Polarity: Systematically vary the polarity of your eluent. For many oxadiazole derivatives, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are effective.[3][4] Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.

      • Solvent System Composition: If changing the polarity of a two-solvent system is not effective, try a different solvent combination. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/hexane or adding a small amount of a third solvent like methanol to modify the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18).

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

  • A2: The most common impurities are likely to be unreacted starting materials from the typical synthesis route, which involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][5] These include:

    • 2,4-Dichlorobenzohydrazide

    • Potassium hydroxide (or other base)

    • Carbon disulfide

    • Potassium dithiocarbazinate (an intermediate)

Q3: How can I monitor the progress of the purification?

  • A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1]

    • Stationary Phase: Use silica gel 60 F254 plates.

    • Mobile Phase: A good starting point for developing a TLC system is to use the same solvent system you plan to use for column chromatography, but with a slightly higher polarity to ensure the spots move off the baseline. Common systems include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

    • Visualization: The compound can be visualized under UV light (254 nm).

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of 5-aryl-1,3,4-oxadiazole-2-thiols and should be optimized for the specific compound.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Chilling: To maximize the yield, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This is a general protocol for the purification of a moderately polar organic compound by silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of appropriate polarity. For a compound of intermediate polarity, a starting eluent of 10-20% ethyl acetate in hexanes is a reasonable starting point. The polarity can be gradually increased as the elution progresses (gradient elution). A dichloromethane/hexane mixture is also a common choice.[3][4]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratio (v/v)Notes
RecrystallizationEthanol or Ethanol/Water-A common choice for 5-aryl-1,3,4-oxadiazole-2-thiols.[1]
RecrystallizationDichloromethane-Has been used for similar dichlorophenyl oxadiazole derivatives.[2]
Column ChromatographyEthyl Acetate / Hexanes1:9 to 1:1A versatile system for compounds of varying polarity.
Column ChromatographyDichloromethane / Hexanes1:4 to 1:1Another common choice for separating moderately polar compounds.[3]
Column ChromatographyDichloromethane / Methanol99:1 to 95:5Suitable for more polar compounds or for eluting strongly retained substances.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Recrystallization YieldIncorrect solvent; too much solvent; rapid cooling.Test different solvents; use minimum hot solvent; cool slowly.
Starting Material ContaminationIncomplete reaction; inadequate work-up.Aqueous wash with a weak base; column chromatography.
Co-elution in ChromatographySimilar polarity of product and impurity.Optimize eluent system (polarity, composition); change stationary phase.
Oily or Gummy ProductResidual high-boiling solvents (e.g., DMF, DMSO).Trituration with a non-polar solvent; azeotropic removal with toluene.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexanes) Recrystallization->ColumnChromatography If Impurities Persist PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingPurification Start Purification Issue? LowYield Low Yield in Recrystallization? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct OptimizeSolvent Optimize Recrystallization Solvent/Volume LowYield->OptimizeSolvent Yes CheckCooling Ensure Slow Cooling LowYield->CheckCooling Yes CoElution Co-elution in Chromatography? ImpureProduct->CoElution After Chromatography TryColumn Perform Column Chromatography ImpureProduct->TryColumn Yes OptimizeEluent Optimize Eluent System (Polarity/Composition) CoElution->OptimizeEluent Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) OptimizeEluent->ChangeStationaryPhase If still unresolved

References

Technical Support Center: Overcoming Solubility Issues of Dichlorophenyl Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of dichlorophenyl oxadiazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my dichlorophenyl oxadiazole compound precipitating immediately when I dilute the DMSO stock into my aqueous assay buffer?

A1: This is a common phenomenon known as "solvent shock" or "crashing out."[1] It occurs when a compound that is highly soluble in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The compound's solubility limit is exceeded in the new, more polar environment, causing it to precipitate.[2] The final concentration of your compound in the aqueous medium may be higher than its maximum aqueous solubility.[1]

Q2: What are the first steps I should take to prevent my compound from precipitating upon dilution?

A2: To mitigate immediate precipitation, you can:

  • Perform a stepwise dilution: Instead of adding the concentrated DMSO stock directly into the final volume, create an intermediate dilution in a smaller volume of your pre-warmed medium first.[3]

  • Pre-warm the aqueous solution: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions, as solubility often decreases at lower temperatures.[1][2]

  • Add stock to solution slowly: While gently vortexing or swirling the aqueous solution, add the compound stock dropwise. This gradual introduction can help prevent localized high concentrations that lead to precipitation.[1][2]

  • Check your final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4]

Q3: My compound dissolves initially, but I see a precipitate forming after several hours or days in the incubator. What is happening?

A3: Delayed precipitation can be caused by several factors:

  • Temperature Stability: The compound may be kinetically soluble at room temperature but thermodynamically unstable at 37°C, causing it to fall out of solution over time.[2]

  • pH Shifts: In cell-based assays, cellular metabolism can alter the pH of the culture medium. If your compound's solubility is pH-sensitive, this change can cause it to precipitate.[1][2]

  • Interaction with Media Components: The compound might be interacting with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[2][5]

  • Evaporation: Inadequate humidification in the incubator can lead to evaporation, increasing the compound's concentration in the media beyond its solubility limit.[6]

Q4: Does the specific isomer of the oxadiazole ring (e.g., 1,2,4- vs. 1,3,4-) affect solubility?

A4: Yes, the isomer can significantly impact physicochemical properties. Studies have shown that for regioisomeric pairs, 1,3,4-oxadiazoles generally exhibit higher aqueous solubility and lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts.[7][8] This difference is attributed to variations in their intrinsic charge distributions and dipole moments.[8]

Q5: What advanced strategies can I use to improve the solubility of a particularly difficult dichlorophenyl oxadiazole compound?

A5: If basic techniques are insufficient, consider these advanced methods:

  • pH Adjustment: For ionizable compounds, adjusting the buffer's pH can significantly increase solubility.[3][9] However, you must ensure the pH is compatible with your biological assay.[3]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent like ethanol or PEG 400 can increase the solubility of hydrophobic compounds.[10][11] A vehicle control is essential to rule out any effects from the co-solvent itself.[3]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a complex that is more soluble in water.[4][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[4]

Troubleshooting Guide

This guide provides structured solutions for common precipitation issues encountered during biological assays.

Observation / IssuePotential Cause(s)Recommended Solution(s)
Immediate Precipitation Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous buffer.[2]1. Perform a stepwise dilution of the stock solution in pre-warmed (37°C) media.[1][3]2. Add the compound stock slowly while gently vortexing the media.[2]3. Reduce the final concentration of the compound.
(Cloudiness or precipitate forms instantly upon adding DMSO stock to media)High Final Concentration: The desired concentration exceeds the compound's aqueous solubility limit.[1]1. Determine the maximum soluble concentration by performing a kinetic solubility test (see protocols below).[1]2. Lower the final working concentration for the assay.
Low Temperature of Media: Adding compound to cold media can decrease its solubility.[2]1. Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Delayed Precipitation Temperature Instability: Compound is not stable in solution at incubator temperature (e.g., 37°C).[2]1. Ensure the incubator temperature is stable.2. Pre-warm all solutions to 37°C before adding the compound.[2]3. Consider if a shorter incubation time for the assay is possible.
(Media appears clear initially, but becomes cloudy or crystalline over time in the incubator)pH Shift in Media: Cellular metabolism alters the pH, affecting the solubility of a pH-sensitive compound.[2]1. Ensure the media is adequately buffered for the CO2 environment (e.g., using HEPES).[2]2. Change the media more frequently in dense cultures.[1]
Interaction with Media Components: Compound interacts with salts or proteins in the media.[2][5]1. Test the compound's solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[2]
Precipitate in DMSO Stock Poor Solubility at Low Temperatures: Compound precipitates out of DMSO during freeze-thaw cycles.[2]1. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve.[3]2. Use sonication for 5-10 minutes if warming is insufficient.[3]3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]
(Visible particles or crystals in the thawed stock solution vial)Water Absorption by DMSO: Anhydrous DMSO can absorb atmospheric water over time, reducing its solvating power.[2]1. Use anhydrous DMSO for preparing stock solutions.[2]2. Store stock solutions in tightly sealed containers with desiccant.

Data Presentation

Comparison of Advanced Solubilization Strategies

The table below summarizes common strategies for enhancing the aqueous solubility of challenging compounds.

StrategyMechanismAdvantagesPotential Disadvantages
pH Adjustment Increases the charge of an ionizable compound, enhancing its interaction with water.[3]Simple and effective for ionizable compounds.The required pH may be incompatible with the biological assay or cell health; can cause compound degradation.[3]
Co-solvents (e.g., Ethanol, PEG 400)Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[11]Simple to implement; can be effective for a moderate increase in solubility.The co-solvent may have its own biological or off-target effects; a vehicle control is critical.[3]
Cyclodextrins (e.g., HP-β-CD)Encapsulates the hydrophobic compound within its central cavity, forming a water-soluble inclusion complex.[4][9]Can significantly increase aqueous solubility with low cellular toxicity.May alter the effective concentration of the "free" compound available to interact with the target.[3]

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration at which your compound remains soluble under your specific experimental conditions.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the dichlorophenyl oxadiazole compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Pre-warm your specific biological assay buffer or cell culture medium to 37°C.

  • In a clear 96-well plate, perform a serial dilution. For example, add 198 µL of the pre-warmed buffer to several wells. Add 2 µL of your 20 mM DMSO stock to the first well (this gives a 200 µM solution with 1% DMSO).

  • Mix well and transfer 100 µL from this well to the next well containing 100 µL of buffer to perform a 2-fold serial dilution. Repeat across the plate to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration of the assay (e.g., 24 hours).

  • Analyze: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more quantitative measure, you can use a nephelometer or a plate reader that can detect light scattering.

  • Determine Solubility: The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility of your compound under those conditions.[1]

Protocol 2: Stepwise Dilution Method for Working Solutions

This method minimizes solvent shock when preparing your final working solution.

  • Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Create Intermediate Dilution: Make an intermediate dilution of the DMSO stock in the pre-warmed medium. For example, dilute the 20 mM stock 1:100 into a small volume of medium to get a 200 µM solution (this intermediate now contains 1% DMSO). Vortex gently.

  • Create Final Dilution: Add the required volume of this intermediate dilution to the rest of your pre-warmed medium to achieve your final desired concentration. This gradual decrease in DMSO concentration helps keep the compound in solution.[3]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for compounds that are very difficult to dissolve in aqueous media.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous biological buffer. Stir until fully dissolved. You may need to warm it slightly.

  • Add Compound: Add the required amount of your dichlorophenyl oxadiazole compound (as a solid or from a small volume of DMSO stock) to the HP-β-CD solution.

  • Incubate and Mix: Vortex the mixture vigorously. Incubate it on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the clear supernatant. This solution now contains your compound solubilized by HP-β-CD and can be used for your assay. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiment.

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow cluster_immediate Immediate cluster_delayed Delayed start Precipitate Observed in Biological Assay q1 Immediate or Delayed Precipitation? start->q1 imm_cause Potential Causes: - Solvent Shock - Concentration > Solubility q1->imm_cause Immediate del_cause Potential Causes: - Temp/pH Instability - Media Interaction q1->del_cause Delayed imm_sol Solutions: 1. Pre-warm media 2. Use Stepwise Dilution 3. Reduce Concentration 4. Perform Solubility Assay imm_cause->imm_sol Address q2 Problem Solved? imm_sol->q2 del_sol Solutions: 1. Check Incubator Stability 2. Use Buffered Media (HEPES) 3. Test in Simpler Buffer (PBS) del_cause->del_sol Address del_sol->q2 adv Consider Advanced Strategies: - Co-solvents - Cyclodextrins - pH Adjustment q2->adv No end_ok Proceed with Assay q2->end_ok Yes

Caption: Troubleshooting workflow for compound precipitation issues.

G cluster_0 Experimental Workflow: Stepwise Dilution stock Step 1: Prepare 100% DMSO Stock (e.g., 20 mM) intermediate Step 3: Create Intermediate Dilution (e.g., 200 µM in medium) Contains 1% DMSO stock->intermediate medium1 Step 2: Pre-warm Complete Medium to 37°C medium1->intermediate final_dil Step 4: Add Intermediate Dilution to Bulk Medium to achieve Final Concentration intermediate->final_dil assay Ready for Assay (Final DMSO < 0.1%) final_dil->assay

Caption: Experimental workflow for preparing working solutions via stepwise dilution.

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Potential Signaling Pathway Inhibition

Dichlorophenyl oxadiazole compounds are often investigated for their potential to inhibit various cellular signaling pathways implicated in diseases like cancer.[12][13] The diagram below illustrates a generic kinase cascade that could be a target for such compounds.

G cluster_pathway Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Dichlorophenyl Oxadiazole Cmpd. Inhibitor->RAF Potential Inhibition

References

Technical Support Center: Stability Testing and Degradation Pathways of 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 1,3,4-oxadiazole-2-thiol derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem 1: Low or No Degradation Observed Under Stress Conditions

  • Possible Cause: The derivative may be inherently stable under the applied stress conditions. Some 1,3,4-oxadiazole derivatives have been shown to be resistant to photolysis in neutral and acidic environments.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Consider using higher concentrations of acid, base, or oxidizing agent, or increasing the temperature or duration of exposure.

    • Verify Experimental Setup: Ensure that the stress conditions are being accurately applied. For example, confirm the pH of the solutions and the temperature of the oven or water bath.

    • Alternative Stressors: For oxidative degradation, if 3% hydrogen peroxide (H₂O₂) does not yield significant degradation, a stronger oxidizing agent or the addition of a catalyst (e.g., a transition metal) could be explored, though this may not be representative of typical storage conditions.[1] For photolytic stability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.

Problem 2: Complete and Rapid Degradation of the Compound

  • Possible Cause: The compound may be highly labile under the specific stress condition. For instance, some derivatives show significant degradation under alkaline and oxidative stress.[2][3]

  • Troubleshooting Steps:

    • Reduce Stress Intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation (typically 5-20% degradation is targeted for method validation).

    • Time-Course Study: Perform a time-course experiment to understand the degradation kinetics and select an appropriate time point for analysis.

    • Quenching Efficiency: Ensure the reaction is effectively stopped at the desired time point. For acid/base hydrolysis, this involves neutralization. For oxidation, a quenching agent may be necessary.

Problem 3: Poor Resolution Between the Parent Drug and Degradation Products in HPLC

  • Possible Cause: The chromatographic method may not be optimized for separating structurally similar degradation products from the parent compound.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the organic modifier-to-aqueous phase ratio, change the organic solvent (e.g., from acetonitrile to methanol or vice versa), or alter the pH of the aqueous phase.[2]

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.[2]

    • Column Chemistry: Consider a different column with an alternative stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.

    • Temperature: Optimize the column temperature, as this can affect peak shape and selectivity.[2][4]

Problem 4: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: These could be from impurities in the sample, excipients (if in a formulation), or interactions with the analytical system. The thiol group is susceptible to oxidation, which can be catalyzed by transition metals.[1]

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank solution (placebo without the active pharmaceutical ingredient) to identify peaks originating from excipients.

    • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity.

    • Avoid Metal Contamination: Use plastic or glass spatulas and containers to handle thiol-containing compounds to avoid metal-catalyzed oxidation.[1]

    • Mass Spectrometry: Use a mass spectrometer detector (LC-MS) to identify the mass of the unexpected peaks and elucidate their structures.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for 1,3,4-oxadiazole-2-thiol derivatives?

A1: Typical forced degradation studies involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5] Specific examples from the literature include:

  • Acidic: 0.1 N HCl for 5 hours.[2]

  • Basic: 0.1 N NaOH.[2]

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal: 60°C for 24 hours.[2]

  • Humidity: Room temperature for 7 days.[3]

  • Photolytic: Exposure to UV light for 48 hours.[6]

Q2: What are the common degradation pathways for this class of compounds?

A2: The primary degradation pathways often involve the 1,3,4-oxadiazole ring and the exocyclic thiol group. The thiol group is susceptible to oxidation, leading to the formation of disulfide dimers. The oxadiazole ring can undergo hydrolytic cleavage under acidic or basic conditions, potentially opening to form amide or hydrazide intermediates.[6]

Q3: How can I quantify the degradation of my compound?

A3: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode-Array Detection (DAD), is used.[2][3][4] The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Q4: What should I do if I observe a strong, unpleasant odor during my experiments?

A4: A strong odor is a common characteristic of many thiol-containing compounds. It is essential to handle these derivatives in a well-ventilated fume hood. To decontaminate glassware and neutralize the odor, a bleach bath can be effective.

Data Presentation

Table 1: Summary of Forced Degradation Studies on 1,3,4-Oxadiazole Derivatives

DerivativeStress ConditionParameters% DegradationAnalytical MethodReference
5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)Acid Hydrolysis0.1 N HCl65.28 ± 3.65RP-HPLC-DAD[2][3]
Alkali Hydrolysis0.1 N NaOH for 5 hours29.36 ± 1.25RP-HPLC-DAD[2][3]
Oxidative Degradation3% H₂O₂ at room temperature for 24 hours41.58 ± 1.58RP-HPLC-DAD[2]
Thermal Degradation60°C for 24 hours47.58 ± 1.25RP-HPLC-DAD[2][3]
Humidity DegradationRoom temperature for 7 days56.28 ± 2.58RP-HPLC-DAD[2][3]
5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA)Acidic ConditionsNot specifiedDegradedUV Spectroscopy[6]
Oxidative Degradation3% H₂O₂58.47UV Spectroscopy[6]
Oxidative Degradation35% H₂O₂CompleteUV Spectroscopy[6]
Dry Heat80°C for 48 hours1.09UV Spectroscopy[6]
UV Exposure48 hoursCompleteUV Spectroscopy[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of the 1,3,4-oxadiazole-2-thiol derivative in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep for a specified time (e.g., 5 hours) at a controlled temperature. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep for a specified time at a controlled temperature. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Keep the solid drug substance or a solution of it in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source under controlled conditions as per ICH Q1B guidelines.

  • Analysis: Dilute all samples to the desired concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Stability Indicating Assay

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., orthophosphoric acid solution). A reported mobile phase is a gradient of acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: Photodiode Array (PDA) or UV detector at a specified wavelength (e.g., 235 nm).[4]

  • Injection Volume: Typically 10-20 µL.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis drug_substance Drug Substance stock_solution Stock Solution drug_substance->stock_solution acid Acidic Stress stock_solution->acid base Basic Stress stock_solution->base oxidative Oxidative Stress stock_solution->oxidative thermal Thermal Stress stock_solution->thermal photolytic Photolytic Stress stock_solution->photolytic hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent 1,3,4-Oxadiazole-2-thiol Derivative disulfide Disulfide Dimer parent->disulfide [O] ring_opening Ring-Opened Intermediates (e.g., Amides, Hydrazides) parent->ring_opening H₂O / H⁺ or OH⁻

Caption: Generalized degradation pathways for 1,3,4-oxadiazole-2-thiol derivatives.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 1,3,4-oxadiazoles.

Troubleshooting Guides

1. General NMR Spectra Issues and Solutions

Encountering issues with your NMR spectra is a common part of the experimental process. This guide provides solutions to some of the most frequent problems.

Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase the amount of sample dissolved in the NMR solvent. For ¹³C NMR, 50-100 mg of material is typical.[1]
Increase the number of scans acquired during the experiment.
Broad Peaks Sample is too concentrated.Dilute the sample. Overly concentrated samples can lead to broadened lineshapes.[1]
Presence of paramagnetic impurities.Remove any residual paramagnetic ions.[1]
The molecule is aggregating.Try a different solvent or adjust the temperature.
Overlapping Signals Multiple protons or carbons have very similar chemical environments.Use a higher field NMR spectrometer if available.
Acquire the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[2]
Utilize 2D NMR techniques like COSY and HSQC to resolve individual signals.[3][4]
Presence of Water Peak Residual water in the NMR tube or solvent.Dry the NMR tube thoroughly before use. Use a freshly opened or properly stored deuterated solvent.
Add a drop of D₂O to the sample; the water peak will shift or disappear upon exchange.[2]
Impurity Peaks (e.g., grease, solvent) Contamination during sample preparation or from previous use of the NMR tube.Ensure all glassware is meticulously clean. Use high-purity solvents.
Residual solvent from purification (e.g., ethyl acetate).Co-evaporate the sample with a different solvent like dichloromethane to azeotropically remove the persistent solvent.[2]

DOT Script for General NMR Troubleshooting Workflow

NMR_Troubleshooting cluster_issues Identify Issue start Start: Acquire NMR Spectrum issue Problem with Spectrum? (e.g., Low S/N, Broad Peaks, Overlapping Signals) start->issue low_sn Low Signal-to-Noise issue->low_sn Yes broad_peaks Broad Peaks issue->broad_peaks overlap Overlapping Signals issue->overlap end Acceptable Spectrum issue->end No solution_sn Increase Concentration or Number of Scans low_sn->solution_sn solution_broad Dilute Sample or Change Solvent/Temp broad_peaks->solution_broad solution_overlap Change Solvent or Use 2D NMR overlap->solution_overlap solution_sn->start solution_broad->start solution_overlap->start

Caption: A workflow diagram for troubleshooting common NMR spectral issues.

2. Interpreting Complex Spectra of Substituted 1,3,4-Oxadiazoles

The symmetric nature of the 1,3,4-oxadiazole ring and the electronic effects of its substituents can lead to complex NMR spectra.

Challenge Explanation Strategy for Interpretation
Assigning Oxadiazole Ring Carbons (C2 and C5) The two carbon atoms in the 1,3,4-oxadiazole ring are chemically equivalent in symmetrically substituted compounds, resulting in a single ¹³C NMR signal. In asymmetrically substituted derivatives, two distinct signals will be present. These carbons typically resonate in the range of δ 160-167 ppm.[5]Use Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Look for correlations between protons on the substituents and the carbons of the oxadiazole ring. For example, a proton on a substituent at the 2-position will show a correlation to the C2 and C5 carbons.
Overlapping Aromatic Proton Signals When the 1,3,4-oxadiazole is substituted with aromatic rings, the signals of these protons often overlap, making direct assignment difficult.Utilize 2D Correlation Spectroscopy (COSY) to identify coupled protons within the same aromatic spin system.
Nuclear Overhauser Effect Spectroscopy (NOESY) can help identify protons that are close in space, which can be useful for determining the relative orientation of different rings.
Identifying Protons on Substituents Adjacent to the Ring The electron-withdrawing nature of the 1,3,4-oxadiazole ring can deshield adjacent protons, shifting their signals downfield.In an HMBC spectrum, look for 2-bond and 3-bond correlations from the protons to the carbons of the oxadiazole ring.
Broadening of Signals Attached to Nitrogen The quadrupolar moment of the nitrogen atoms in the oxadiazole ring can sometimes cause broadening of the signals of adjacent nuclei.This is an inherent property of the nucleus and may be difficult to overcome completely. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the 1,3,4-oxadiazole ring itself?

A1: The 1,3,4-oxadiazole ring does not have any protons directly attached to it, so there are no characteristic ¹H NMR signals for the ring itself. The ¹³C NMR signals for the two carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring are typically found in the downfield region, generally between δ 160 and 167 ppm .[5] The exact chemical shift will depend on the nature of the substituents attached to the ring.

Q2: How can I use NMR to distinguish between 2,5- and 2,3-disubstituted 1,3,4-oxadiazole isomers?

A2: While 2,5-disubstituted 1,3,4-oxadiazoles are common, positional isomers can exist. In a symmetrically 2,5-disubstituted 1,3,4-oxadiazole, the two substituents are chemically equivalent, which will be reflected in the NMR spectrum (e.g., a single set of signals for identical substituents). In an asymmetrically substituted isomer, each substituent will give a distinct set of signals. Furthermore, techniques like NOESY can reveal through-space interactions between protons on the different substituents, helping to confirm their relative positions.

Q3: What is the role of 2D NMR in the structural elucidation of substituted 1,3,4-oxadiazoles?

A3: 2D NMR is crucial for unambiguously assigning the structure of complex 1,3,4-oxadiazole derivatives.[3][6]

  • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to trace out the spin systems within substituents (e.g., protons on an aromatic ring or an alkyl chain).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons to which they are directly attached. This is essential for assigning carbon signals based on known proton assignments.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for instance, linking a substituent to the oxadiazole ring by observing a correlation from a proton on the substituent to a carbon in the ring.[6]

DOT Script for 2D NMR Correlations in a Substituted 1,3,4-Oxadiazole

TwoD_NMR_Correlations cluster_structure Example: 2-(4-methylphenyl)-5-ethyl-1,3,4-oxadiazole cluster_sub1 Ethyl Group cluster_sub2 4-Methylphenyl Group mol Oxadiazole Ring (C2, C5, N3, N4, O1) CH2 CH2 CH2->mol HMBC C-H (2,3-bond) CH2->CH2 HSQC C-H (1-bond) CH3_ethyl CH3 CH2->CH3_ethyl COSY H-H CH3_ethyl->CH3_ethyl HSQC C-H (1-bond) Aryl_CH_a Aryl CH (a) Aryl_CH_a->Aryl_CH_a HSQC C-H (1-bond) Aryl_CH_b Aryl CH (b) Aryl_CH_a->Aryl_CH_b COSY H-H Aryl_CH_b->Aryl_CH_b HSQC C-H (1-bond) CH3_aryl Aryl CH3 CH3_aryl->Aryl_CH_b HMBC C-H (2,3-bond) CH3_aryl->CH3_aryl HSQC C-H (1-bond)

Caption: Key 2D NMR correlations for structure elucidation of a substituted 1,3,4-oxadiazole.

Q4: What are the recommended solvents for NMR analysis of 1,3,4-oxadiazoles, and how do they affect the spectrum?

A4: The choice of solvent depends on the solubility of the compound. Common deuterated solvents include:

  • CDCl₃ (Deuterated Chloroform): A good first choice for many non-polar to moderately polar organic compounds.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for polar compounds that are not soluble in CDCl₃. Be aware that it is difficult to remove from the sample after analysis.[2]

  • Acetone-d₆: Useful for a range of polarities and can be an alternative if signals overlap with the residual chloroform peak in CDCl₃.[2]

  • Benzene-d₆: Can induce significant shifts in proton signals (aromatic solvent-induced shifts), which can be very useful for resolving overlapping peaks.[2]

The solvent can influence the chemical shifts of protons, especially those capable of hydrogen bonding or involved in π-stacking interactions with an aromatic solvent.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons on Substituents Attached to a 1,3,4-Oxadiazole Ring

Proton Type Typical Chemical Shift Range (ppm) Notes
Aromatic Protons (on a phenyl substituent) 7.0 - 8.5Protons ortho to the oxadiazole ring are generally the most deshielded.
Alkyl Protons (α to the ring) 2.5 - 4.5The electron-withdrawing nature of the oxadiazole ring causes a downfield shift.
Alkyl Protons (β to the ring) 1.2 - 2.0Less affected by the ring, appearing in a more typical alkyl region.
-OCH₂- Protons (α to an oxygen, which is α to the ring) 4.0 - 4.5Deshielded by both the oxygen and the oxadiazole ring.

Note: These are general ranges and can vary based on the other substituents present in the molecule.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Oxadiazole Derivatives

Carbon Type Typical Chemical Shift Range (ppm) Reference
C2 and C5 of 1,3,4-oxadiazole ring 160 - 167[5]
Aromatic Carbons (on a phenyl substituent) 110 - 140
Alkyl Carbons (α to the ring) 20 - 40
Carbonyl Carbon (in an ester or amide substituent) 160 - 180[7]

Experimental Protocols

1. NMR Sample Preparation

A well-prepared sample is the first step to obtaining a high-quality NMR spectrum.

  • Determine the appropriate amount of sample: For a standard ¹H NMR spectrum, 5-25 mg of the purified 1,3,4-oxadiazole derivative is usually sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[1]

  • Choose a suitable deuterated solvent: Select a solvent in which your compound is readily soluble (e.g., CDCl₃, DMSO-d₆).[8]

  • Dissolve the sample: Weigh the sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1] Gently vortex or swirl the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied, but be cautious of potential degradation.[1]

  • Filter the sample (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents solid particles from interfering with the magnetic field homogeneity.

  • Transfer to the NMR tube: Carefully transfer the clear solution into a clean, dry NMR tube.

  • Cap and label: Cap the NMR tube and label it clearly.

2. Acquiring NMR Spectra

The following is a general workflow for acquiring standard 1D and 2D NMR spectra. Specific parameters will be set by the NMR facility manager or can be found in the spectrometer's standard operating procedures.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • ¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. This is usually a quick experiment, taking a few minutes.

  • ¹³C NMR (1D): Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[1] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (2D): Set up and run a COSY experiment to establish ¹H-¹H correlations.

  • HSQC (2D): Following the COSY, run an HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • HMBC (2D): Finally, run an HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which are key for piecing together the molecular structure.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 5-aryl-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the laboratory synthesis of 5-aryl-1,3,4-oxadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Yield 1. Impure Starting Materials: Contaminants in aryl hydrazides or carboxylic acid derivatives can lead to side reactions. 2. Inefficient Cyclodehydration: Incomplete conversion of the intermediate diacylhydrazine. 3. Poor Temperature Control: Side reactions or decomposition of intermediates may occur if the temperature is not strictly controlled, especially during the exothermic cyclization step.[1] 4. Product Loss During Work-up: The product may be lost during extraction or purification steps.1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or HPLC. Recrystallize if necessary.[1] 2. Optimize Dehydrating Agent: Screen various dehydrating agents such as POCl₃, SOCl₂, PPA, or triflic anhydride.[2] Ensure the correct stoichiometric amount is used. 3. Controlled Reagent Addition & Cooling: Use a jacketed reactor for efficient heat management. Add the dehydrating agent slowly or via a dosing pump to control the exotherm.[1] 4. Optimize Purification: Test different recrystallization solvents to maximize product recovery.[1] Consider alternative purification methods like column chromatography for high-purity requirements.
Exothermic Runaway / Uncontrolled Reaction 1. Rapid Reagent Addition: Adding the cyclodehydrating agent (e.g., POCl₃) too quickly.[1] 2. Insufficient Cooling: The reactor's cooling capacity is inadequate for the larger volume.[1] 3. High Reactant Concentration: Increased concentration can lead to a rapid increase in reaction rate and heat generation.1. Slow, Controlled Addition: Add the dehydrating agent subsurface via a dosing pump over an extended period.[1] 2. Ensure Adequate Cooling: Verify the reactor's cooling system is fully operational and set to a low temperature before beginning the addition.[1] 3. Dilute the Reaction: Perform the reaction at a lower concentration by increasing the solvent volume.[1]
Product Fails Purity Specifications 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Byproduct Formation: Side reactions due to poor temperature control or impurities. 3. Ineffective Purification: The chosen recrystallization solvent or purification method is not removing specific impurities.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and ensure the complete consumption of starting materials.[1] 2. Strict Temperature Control: Maintain the optimal reaction temperature throughout the process. 3. Optimize Purification Protocol: Experiment with different recrystallization solvents or solvent mixtures. A wash of the crude solid with a non-polar solvent might remove organic impurities.[1]
Difficulty with Product Isolation 1. Product is an Oil or Gummy Solid: The product fails to crystallize properly. 2. High Solubility: The product is too soluble in the chosen recrystallization solvent, leading to poor recovery.1. Modify Work-up: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether to induce solidification. 2. Solvent Screening: Test a range of solvents or anti-solvents to find optimal conditions for crystallization and precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aryl-1,3,4-oxadiazoles, and which are most suitable for scale-up?

A1: The most prevalent method is the cyclodehydration of 1,2-diacylhydrazines (formed from the reaction of an aryl hydrazide and a carboxylic acid derivative).[2] Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[2] For large-scale synthesis, methods using safer and less corrosive reagents are preferable.[3][4] For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent for the cyclization of acylthiosemicarbazides is considered advantageous for scale-up as the reagents are inexpensive and safe.[3][5]

Q2: How does the choice of solvent and base impact the yield and purity on a larger scale?

A2: The choice of solvent and base is critical.[1] The solvent must be able to dissolve the reactants, be stable to the reaction conditions, and facilitate heat transfer. On a large scale, factors like boiling point, cost, and safety (flammability, toxicity) are paramount. The base used, often to neutralize acidic byproducts, must be chosen carefully to avoid side reactions. Screening different bases (e.g., KOH, NaOH, Na₂CO₃) and ensuring accurate molar equivalents is essential for optimizing the reaction.[1]

Q3: What are the primary safety concerns when using reagents like POCl₃ or SOCl₂ at scale?

A3: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. On a large scale, the risks associated with handling these reagents increase significantly. Key concerns include:

  • Exothermic Reactions: Their addition can be highly exothermic, requiring robust temperature control to prevent runaways.[1]

  • Toxic Fumes: They release toxic and corrosive fumes (HCl), necessitating a well-ventilated area or a closed system with scrubbers.

  • Material Compatibility: They can corrode standard laboratory equipment; specialized glass-lined or corrosion-resistant reactors are often required.

Q4: What factors most significantly impact the final yield of the reaction?

A4: Several factors influence the final yield. The choice of base and solvent system is critical.[1] Precise temperature control throughout the reaction is essential to prevent side reactions or decomposition of intermediates.[1] The rate of addition of the cyclizing agent must be carefully controlled to manage the exotherm.[1] Finally, an efficient work-up and isolation procedure that minimizes product loss is necessary to achieve high yields.[1]

Q5: Are there greener or more environmentally friendly alternatives for the synthesis?

A5: Yes, research is ongoing into greener synthetic routes. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields, often using less solvent.[4] The use of solid supports or catalysts that can be easily recovered and recycled is another area of interest. Some methods aim to replace harsh dehydrating agents like POCl₃ with safer alternatives.[6] One-pot protocols are also being developed to reduce waste and simplify procedures.[5]

Data Presentation

Table 1: Comparison of Reported Yields for Various 5-aryl-1,3,4-oxadiazole Synthesis Methods
Synthesis MethodKey ReagentsYield RangeScaleReference
Cyclodehydration of DiacylhydrazinesPOCl₃54-66%Lab Scale[7]
Oxidative Cyclization of Acylthiosemicarbazides1,3-dibromo-5,5-dimethylhydantoin (DBDMH)82-94%Lab Scale[3]
Cyclization of Hydrazides with Carboxylic AcidsThionyl Chloride or POCl₃62-70%Lab Scale[3]
Cyclization of Arylhydrazines with Acid ChloridesTriethylamine, DMF/DMSO33-60%Lab Scale[6]
Cyclodesulfurization of ThiosemicarbazidesTBTU, DIEA85%Lab Scale[8]
One-Pot Synthesis-ArylationNIITP, Cu Catalyst69-87%Lab Scale[9]

Experimental Protocols

Protocol: General Procedure for Cyclodehydration using POCl₃ (Lab Scale)

This protocol is a representative method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and serves as a baseline for scale-up considerations.

  • Preparation of 1,2-Diacylhydrazine Intermediate:

    • To a solution of an appropriate aryl hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of an aromatic acid chloride (1.0 eq) dropwise at 0-5 °C.

    • Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash thoroughly with water, and dry to obtain the 1,2-diacylhydrazine intermediate.

  • Cyclodehydration Step:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the dried 1,2-diacylhydrazine intermediate (1.0 eq).

    • Slowly add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.

    • After the addition is complete, heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by TLC.[7]

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • Filter the resulting solid precipitate, wash it extensively with water to remove inorganic impurities, and dry it under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 5-aryl-1,3,4-oxadiazole.[7]

Visualizations

experimental_workflow cluster_prep Step 1: Intermediate Synthesis cluster_cyclization Step 2: Cyclization (Scale-Up Focus) cluster_workup Step 3: Work-up & Purification reagents Aryl Hydrazide + Carboxylic Acid Derivative reaction1 Acylation Reaction (Solvent, Base) reagents->reaction1 intermediate Isolate & Dry 1,2-Diacylhydrazine reaction1->intermediate reactor Charge Jacketed Reactor with Intermediate intermediate->reactor addition Controlled Addition of Dehydrating Agent (e.g., POCl₃) (Manage Exotherm) reactor->addition reaction2 Heat to Reflux (Monitor via HPLC/TLC) addition->reaction2 quench Cool and Quench on Ice reaction2->quench neutralize Neutralize with Base quench->neutralize filter Filter Crude Product neutralize->filter purify Recrystallize from Screened Solvent filter->purify final_product Dry Final Product (5-Aryl-1,3,4-oxadiazole) purify->final_product

Caption: General experimental workflow for the synthesis of 5-aryl-1,3,4-oxadiazoles.

troubleshooting_flowchart start Low Yield or Purity Issue? check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_temp Review Temperature Control Logs purity_ok->check_temp Yes repurify_sm Action: Repurify Starting Materials purity_ok->repurify_sm No temp_ok Temp Control OK? check_temp->temp_ok check_monitoring Review In-Process Controls (TLC/HPLC) temp_ok->check_monitoring Yes optimize_cooling Action: Optimize Cooling & Reagent Addition Rate temp_ok->optimize_cooling No monitoring_ok Reaction Complete? check_monitoring->monitoring_ok check_workup Investigate Work-up & Purification Losses monitoring_ok->check_workup Yes increase_time Action: Increase Reaction Time monitoring_ok->increase_time No optimize_purification Action: Re-screen Recrystallization Solvents check_workup->optimize_purification success Problem Resolved repurify_sm->success optimize_cooling->success increase_time->success optimize_purification->success

Caption: Troubleshooting decision tree for low yield or purity issues.

References

Validation & Comparative

A Comparative Analysis of Biological Activity Between 1,2,4- and 1,3,4-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] These aromatic rings, containing one oxygen and two nitrogen atoms, exist in several isomeric forms, with the 1,2,4- and 1,3,4-oxadiazoles being the most extensively studied for their therapeutic potential.[3][4][5] Both scaffolds are considered valuable pharmacophores and are often used as bioisosteres of amide and ester groups to improve metabolic stability and pharmacokinetic properties.[6][7] Their derivatives have been reported to possess potent antibacterial, anti-inflammatory, anticancer, and antiviral activities.[3][6]

This guide provides an objective comparative analysis of the biological activities of 1,2,4- and 1,3,4-oxadiazole isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in understanding the subtle yet critical differences between these two important heterocyclic systems.

Structural and Physicochemical Differences

The fundamental difference between the two isomers lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. This seemingly minor structural alteration influences the electron distribution, dipole moment, and hydrogen bonding capacity of the molecule, which in turn dictates its interaction with biological targets.[3]

Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.

General Experimental Workflow for Comparative Analysis

The evaluation and comparison of novel chemical entities typically follow a structured workflow, from initial design and synthesis to comprehensive biological screening.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase syn_124 Synthesis of 1,2,4-Oxadiazole Derivatives purification Purification & Structural Confirmation (NMR, MS, etc.) syn_124->purification syn_134 Synthesis of 1,3,4-Oxadiazole Derivatives syn_134->purification invitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) purification->invitro invivo In Vivo Models (e.g., Xenograft, Paw Edema) invitro->invivo Promising Candidates data Data Analysis & SAR Studies invitro->data invivo->data conclusion Comparative Efficacy & Lead Identification data->conclusion

Caption: General workflow for synthesis and comparative biological evaluation.

Comparative Analysis of Anticancer Activity

Both 1,2,4- and 1,3,4-oxadiazole derivatives have been extensively investigated as potential anticancer agents.[1][4] Their mechanism of action often involves the inhibition of crucial cellular targets like tubulin, growth factor receptors (e.g., EGFR), and various kinases.[1][8]

A notable study synthesized hybrid molecules containing both 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties to evaluate their combined effect on cancer cell lines.[9] The results demonstrated potent cytotoxic activity, with some compounds showing IC₅₀ values in the sub-micromolar range.[1][9]

Data Presentation: In Vitro Anticancer Activity
Compound IDIsomer Type(s)Cancer Cell LineIC₅₀ (µM)Reference
11b 1,2,4- & 1,3,4- HybridMCF-7 (Breast)0.86 ± 0.054[9]
11g 1,2,4- & 1,3,4- HybridMCF-7 (Breast)0.54 ± 0.032[9]
11h 1,2,4- & 1,3,4- HybridMCF-7 (Breast)0.34 ± 0.025[1][9]
11i 1,2,4- & 1,3,4- HybridA549 (Lung)1.12 ± 0.087[9]
Combretastatin A-4 (Standard)MCF-7 (Breast)0.008 ± 0.001[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the microtetrazolium (MTT) assay used to determine the cytotoxic effects of the oxadiazole derivatives on cancer cell lines.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 5×10³ cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The synthesized oxadiazole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the respective wells, and the plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualization: EGFR Signaling Pathway Inhibition

Docking studies have suggested that some oxadiazole derivatives can interact strongly with the binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P Oxadiazole 1,2,4-/1,3,4- Oxadiazole Derivative Oxadiazole->EGFR Inhibits Activation RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by an oxadiazole derivative.

Comparative Analysis of Anti-inflammatory Activity

Derivatives from both oxadiazole series have demonstrated significant anti-inflammatory properties.[3] The 1,2,4-oxadiazole class has shown potent inhibition of the NF-κB pathway, a central mediator of inflammation.[10] Concurrently, compounds from the 1,3,4-oxadiazole series are recognized for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[11]

Data Presentation: In Vitro Anti-inflammatory Activity
Compound TypeTarget/AssayActivityReference
1,2,4-Oxadiazole Analog NF-κB InhibitionPotency surpassed resveratrol[10]
1,2,4-Oxadiazole (79d) NO Production Inhibition37.2% Inhibition[3]
1,3,4-Oxadiazole (OSD) Carrageenan-induced Paw Edema60% reduction at 100 mg/kg[12]
1,3,4-Oxadiazole Derivatives COX-2 InhibitionIC₅₀ = 0.04 – 0.14 µM[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week before the experiment.

  • Compound Administration: The test compounds (e.g., 1,3,4-oxadiazole derivative OSD at 100 mg/kg) or a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally to the animals. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualization: NF-κB Signaling Pathway Inhibition

Certain 1,2,4-oxadiazole analogs have been shown to inhibit the activation of NF-κB, preventing the transcription of pro-inflammatory genes.[10]

Caption: Inhibition of the NF-κB inflammatory pathway by a 1,2,4-oxadiazole.

Conclusion

Both 1,2,4- and 1,3,4-oxadiazole isomers serve as exceptionally versatile scaffolds in medicinal chemistry. The choice of isomer, along with specific substitutions, profoundly influences the resulting compound's biological activity profile. While 1,3,4-oxadiazoles are frequently associated with potent COX-2 inhibition and broad anticancer effects, 1,2,4-oxadiazoles have demonstrated remarkable potency in inhibiting key inflammatory pathways like NF-κB. Hybrid molecules incorporating both isomeric rings have shown synergistic or enhanced anticancer activity, suggesting that a combination of the structural features of both can be a powerful strategy in drug design. This guide highlights that a direct comparative assessment based on the specific biological target is crucial for leveraging the unique properties of each oxadiazole isomer in the development of novel therapeutics.

References

validation of an RP-HPLC-DAD method for a 1,3,4-oxadiazole derivative according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, reliability, and consistency of pharmaceutical products. This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) method for a 1,3,4-oxadiazole derivative against common alternative analytical techniques. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7]

Experimental Protocol: RP-HPLC-DAD Method Validation

This section outlines the detailed methodology for the validation of an RP-HPLC-DAD method for the quantification of a novel 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3).[8][9][10]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Column: C18 column (Promosil, 5μ, 4.60 mm x 250 mm).[8][9]

  • Mobile Phase: A gradient mixture of acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v).[8][9]

  • Flow Rate: 1.00 mL/min.[8][9]

  • Column Temperature: 40°C.[8][9]

  • Detection Wavelength: 235 nm.[8]

  • Injection Volume: Specific volume of the sample was injected (exact volume not specified in the source).

Validation Parameters according to ICH Q2(R1) Guidelines:

The method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][11]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of the validated RP-HPLC-DAD method and compares it with other potential analytical techniques for the analysis of 1,3,4-oxadiazole derivatives.

Validation ParameterRP-HPLC-DAD Method for 1,3,4-Oxadiazole Derivative (A3)[8][9][10]Alternative Method 1: HPLC-UV[12][13]Alternative Method 2: UPLC-QTOF-MS[12][13]
Specificity Demonstrated by forced degradation studies (acid, alkali, oxidative, thermal, and photolytic stress), showing good resolution from degradation products.[8][9]Good, but may be less specific than DAD if co-eluting impurities have similar UV absorption.Excellent, provides mass-to-charge ratio data for unambiguous peak identification and purity assessment.
Linearity (r²) 0.9953 over a concentration range of 10-100 µg/mL.[8][10]Typically ≥ 0.995.[3]Typically ≥ 0.99.
Range 10-100 µg/mL.[8][9]Dependent on the analyte and detector response.Can offer a wider dynamic range compared to UV/DAD detectors.
Accuracy (% Recovery) 99.25–100%.[8][9]Generally high, typically within 98-102%.High, with the advantage of internal standards for correction of matrix effects.
Precision (%RSD) Intraday: ≤ 5%, Interday: ≤ 5%, Intermediate: ≤ 5%.[8][9]Typically ≤ 2% for repeatability.[1]Generally very high, with %RSD values often below 5%.
LOD 0.740 µg/mL.[8]Generally in the ng/mL range.Significantly lower, often in the pg/mL to fg/mL range.
LOQ 0.2242 µg/mL.[8]Typically in the low ng/mL range.[12]Very low, allowing for quantification of trace amounts.
Robustness The method was found to be reliable, repeatable, reproducible, and robust.[8][9]Assessed by deliberate variations in method parameters (e.g., pH, mobile phase composition).Generally robust, but can be sensitive to matrix effects.
System Suitability RSD for peak area and retention time < 1.0%, tailing factor < 1.2, theoretical plates > 1646.[8]Essential for ensuring the performance of the chromatographic system.Includes mass accuracy and resolution checks.

Visualizing the Validation Workflow and a Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using the DOT language.

RP_HPLC_DAD_Validation_Workflow start Start: Method Development for 1,3,4-Oxadiazole Derivative specificity Specificity (Forced Degradation Studies) start->specificity linearity Linearity & Range (5 Concentrations) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Parameter Variation) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability end Validated Method Ready for Routine Use system_suitability->end

Caption: Workflow for RP-HPLC-DAD Method Validation according to ICH Guidelines.

Many 1,3,4-oxadiazole derivatives are investigated for their potential as anticancer agents, often targeting specific signaling pathways.[14] The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a derivative.

Signaling_Pathway Oxadiazole 1,3,4-Oxadiazole Derivative Receptor Tyrosine Kinase Receptor Oxadiazole->Receptor Inhibits Kinase1 PI3K Receptor->Kinase1 Kinase2 Akt Kinase1->Kinase2 TranscriptionFactor NF-κB Kinase2->TranscriptionFactor Apoptosis Apoptosis Kinase2->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation TranscriptionFactor->CellSurvival

Caption: Hypothetical Signaling Pathway Modulated by a 1,3,4-Oxadiazole Derivative.

Conclusion

The validated RP-HPLC-DAD method provides a reliable, specific, and accurate approach for the quantification of the 1,3,4-oxadiazole derivative, meeting the requirements of ICH guidelines. While alternative methods like HPLC-UV and UPLC-QTOF-MS offer their own advantages, the choice of method will ultimately depend on the specific requirements of the analysis, such as the need for higher sensitivity or mass confirmation. This guide provides a framework for researchers to understand the validation process and compare the performance of different analytical techniques in the context of pharmaceutical development.

References

A Comparative Analysis of the Antimicrobial Efficacy of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. This guide provides a comparative overview of the antimicrobial efficacy of the synthetic compound 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and the well-established broad-spectrum antibiotic, ciprofloxacin. While direct comparative studies on the specific oxadiazole derivative are limited in publicly available literature, this analysis draws upon data from structurally related 1,3,4-oxadiazole-2-thiol compounds and established data for ciprofloxacin to offer a preliminary assessment of its potential.

Executive Summary

Ciprofloxacin, a fluoroquinolone antibiotic, has a long-standing history of clinical use against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The 1,3,4-oxadiazole-2-thiol moiety, on the other hand, is a versatile heterocyclic scaffold that has demonstrated promising antimicrobial, antifungal, and other pharmacological activities. The antimicrobial action of oxadiazole derivatives is thought to involve multiple targets, including potential disruption of the bacterial cell wall and inhibition of essential enzymes. This guide synthesizes available data to present a comparative perspective on their potential antimicrobial profiles.

Data Presentation: A Comparative Look at Antimicrobial Activity

Due to the absence of specific antimicrobial data for this compound, the following tables present a compilation of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for structurally similar 1,3,4-oxadiazole-2-thiol derivatives and ciprofloxacin against common bacterial pathogens. This comparative data provides a context for the potential efficacy of the target compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)

Bacterial Strain5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives (Range)Ciprofloxacin (Susceptible)
Staphylococcus aureus4 - >64≤1.0
Bacillus subtilis0.78 - >100≤1.0
Escherichia coli8 - >100≤0.25
Pseudomonas aeruginosa>100≤0.5

Note: Data for 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives are compiled from various studies on compounds with different substitutions on the phenyl ring. The wide range reflects the significant influence of these substitutions on antimicrobial activity.

Table 2: Zone of Inhibition Data (mm)

Bacterial Strain5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives (Range)Ciprofloxacin (5 µg disk) (Susceptible)
Staphylococcus aureus16 - 25≥21
Escherichia coliNot widely reported≥21

Note: Zone of inhibition data for oxadiazole derivatives is less commonly reported in standardized formats. The presented range is from a study on (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives against MRSA.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antimicrobial evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols, as inferred from the scientific literature.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical process. A common synthetic route is outlined below.

cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid Ester Corresponding Ester 2,4-Dichlorobenzoic_acid->Ester Esterification (e.g., SOCl2, MeOH) 2,4-Dichlorobenzohydrazide 2,4-Dichlorobenzohydrazide Ester->2,4-Dichlorobenzohydrazide Hydrazinolysis (Hydrazine hydrate) Potassium_dithiocarbazate Potassium dithiocarbazate intermediate 2,4-Dichlorobenzohydrazide->Potassium_dithiocarbazate Reaction with CS2 in alcoholic KOH Target_Compound This compound Potassium_dithiocarbazate->Target_Compound Acidification (e.g., HCl) cluster_0 Preparation cluster_1 Antimicrobial Assays cluster_2 Data Analysis Compound_Solution Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) MIC_Assay Broth Microdilution Assay (MIC) Compound_Solution->MIC_Assay Zone_of_Inhibition_Assay Agar Well Diffusion Assay (Zone of Inhibition) Compound_Solution->Zone_of_Inhibition_Assay Bacterial_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Bacterial_Inoculum->MIC_Assay Bacterial_Inoculum->Zone_of_Inhibition_Assay MIC_Determination Determine the lowest concentration that inhibits visible bacterial growth (MIC) MIC_Assay->MIC_Determination Zone_Measurement Measure the diameter of the clear zone of no bacterial growth Zone_of_Inhibition_Assay->Zone_Measurement Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Oxadiazole_Thiol This compound Metal_Chelation Chelation of essential metal ions Oxadiazole_Thiol->Metal_Chelation Potential Mechanism Enzyme_Inhibition Inhibition of key bacterial enzymes (e.g., GlmS) Oxadiazole_Thiol->Enzyme_Inhibition Potential Mechanism Cell_Membrane Disruption of cell membrane integrity Oxadiazole_Thiol->Cell_Membrane Potential Mechanism Cell_Death Bacterial Cell Death Metal_Chelation->Cell_Death Enzyme_Inhibition->Cell_Death Cell_Membrane->Cell_Death

Structure-Activity Relationship (SAR) Analysis of 1,3,4-Oxadiazole-2-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole-2-thiol scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Anticancer Activity of 1,3,4-Oxadiazole-2-thiol Analogs

Derivatives of 1,3,4-oxadiazole-2-thione have been extensively studied for their cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the phenyl ring at the 5-position of the oxadiazole core, as well as modifications at the 3-position, play a crucial role in determining the anticancer potency.

A series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][2][3]oxadiazole-2-thione derivatives have been synthesized and evaluated for their in vitro cytotoxicity. Generally, these compounds displayed weak to moderate activity.[4] Notably, compound 5a , featuring trimethoxy substituents on both phenyl rings, demonstrated the highest cytotoxic effect against HepG2 (hepatocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (leukemia) cell lines.[4] This suggests that electron-donating groups on the phenyl rings can enhance anticancer activity. Further mechanistic studies indicated that some of these compounds inhibit tubulin polymerization, with compound 5h being the most potent inhibitor in HepG2 cells.[4]

In another study, novel 1,3,4-oxadiazole derivatives bearing a mercapto acetylamido phenyl/benzothiazole framework were designed. Several of these compounds exhibited excellent cytotoxic profiles against the A549 (lung cancer) cell line, with compound 4h showing an IC50 value of less than 0.14 μM.[5] Some of these potent compounds were also found to inhibit MMP-9, a key enzyme in cancer metastasis.[5]

The hybridization of the 1,3,4-oxadiazole ring with other heterocyclic systems, such as quinoline, has also yielded potent anticancer agents.[6] These hybrid molecules have shown significant telomerase inhibitory activity, a key target in cancer therapy.[6][7]

Below is a summary of the cytotoxic activity of selected 1,3,4-oxadiazole-2-thiol analogs against various cancer cell lines.

Compound ID5-Position Substituent3-Position SubstituentCancer Cell LineIC50 (µM)Reference
5a TrimethoxyphenylTrimethoxyphenylaminomethylHepG212.01[4]
MCF-77.52[4]
HL-609.7[4]
4h (2-acetamidophenoxy)methylN-(4-chlorophenyl)acetamidoA549<0.14[5]
Compound 37 N/AN/AHepG20.7 ± 0.2[6]
Compound 41 N/AN/ASMMC-7721Potent Inhibition[8]
Compound 38 N/AN/AMCF-7Potent Inhibition[8]
A549Potent Inhibition[8]

Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Analogs

The 1,3,4-oxadiazole-2-thiol scaffold is also a versatile pharmacophore for the development of antimicrobial agents. SAR studies have indicated that substitutions on the oxadiazole ring significantly influence their antibacterial and antifungal efficacy.

For instance, 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have been tested for their antimicrobial activity. Compound 35 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) showed strong potential, particularly against E. coli and S. aureus.[1] The presence of a halogen, like fluorine, on the aromatic ring appears to enhance antibacterial activity.[1] Similarly, a 4-hydroxyphenyl substituent at the 5-position (compound 34 ) resulted in strong inhibitory activity against M. tuberculosis H37Rv.[1]

S-substituted derivatives of 2-mercapto-1,3,4-oxadiazoles have also been explored. The presence of a 3,5-dinitrophenyl or 3,5-dinitrobenzyl-mercapto group, especially with additional halogen substitutions on another aryl ring, led to significant antibacterial activity.[1] Furthermore, the introduction of a thiazole ring to the 1,3,4-oxadiazole core has been shown to enhance antimicrobial properties.[9]

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 1,3,4-oxadiazole-2-thiol analogs against various microbial strains.

Compound ID5-Position SubstituentS/N-SubstituentMicrobial StrainMIC (µg/mL)Reference
34 4-hydroxyphenyl-M. tuberculosis H37RvStrong Inhibition[1]
35 4-fluorophenyl-E. coliPotent Activity[1]
S. aureusPotent Activity[1]
32a-h 3,5-dinitrophenylS-substitutedM. tuberculosis My 331/880.03 µM[1]
33a-d ArylS-(3,5-dinitrophenyl)M. tuberculosis My 331/880.03 µM[1]
13a, 13b Pyrazine containing azetidin-2-one-B. subtilis, S. aureus, E. coli, P. aeruginosaModerate to Excellent[1]
General Structure 6 ArylBenzothiazepine/BenzodiazepineP. aeruginosa, S. aureusStronger than Ampicillin[1]

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is typically achieved through a multi-step process starting from a corresponding carboxylic acid.

  • Esterification: The starting carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.[10]

  • Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce the acid hydrazide.[2][10]

  • Cyclization: The acid hydrazide is cyclized by reacting it with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic medium.[2][10] Subsequent acidification of the reaction mixture yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[11]

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-oxadiazole-2-thiol analogs) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few more hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing SAR and Experimental Workflows

To better understand the relationships and processes involved in the SAR analysis of 1,3,4-oxadiazole-2-thiol analogs, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Carboxylic Acids) Hydrazide Acid Hydrazides Start->Hydrazide Oxadiazole 5-Substituted-1,3,4-oxadiazole-2-thiols Hydrazide->Oxadiazole Analogs Diverse Analogs via S/N-Substitution Oxadiazole->Analogs Screening In vitro Screening (Anticancer/Antimicrobial) Analogs->Screening Activity Identification of Active Compounds Screening->Activity SAR Structure-Activity Relationship Analysis Activity->SAR Lead Lead Compound Identification SAR->Lead Optimization Further Chemical Modification Lead->Optimization NewAnalogs New Generation of Optimized Analogs Optimization->NewAnalogs NewAnalogs->Screening

Caption: General workflow for the structure-activity relationship (SAR) analysis of 1,3,4-oxadiazole-2-thiol analogs.

Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole->EGFR Inhibition

References

correlation of in silico docking scores with in vitro enzyme inhibition for oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the correlation between in silico docking scores and in vitro enzyme inhibition is crucial for accelerating the discovery of potent oxadiazole-based drug candidates. This guide provides an objective comparison of the predictive power of computational docking studies against experimental bioactivity, focusing on various oxadiazole derivatives and their target enzymes.

Correlation of In Silico Docking with In Vitro Inhibition

The predictive accuracy of in silico molecular docking in estimating the binding affinity of oxadiazole derivatives is a subject of ongoing research. While a direct correlation is not always observed, docking studies have proven to be an invaluable tool for prioritizing compounds for synthesis and in vitro testing. For instance, a series of 1,3,4-oxadiazole derivatives targeting urease showed that the compound with the best docking score also exhibited the highest inhibitory activity in vitro.[1] Similarly, studies on 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives as DPP-IV inhibitors revealed that molecules with better binding affinities in silico generally demonstrated higher percentage inhibition in enzyme assays.[2][3]

However, it is important to note that the docking score is an approximation of the binding energy and does not always perfectly correlate with IC50 values.[4] Factors such as the scoring function used, the flexibility of the protein target, and the presence of water molecules can influence the accuracy of the prediction. For example, in a study on 1,3,4-oxadiazole derivatives as cyclooxygenase (COX) inhibitors, while all compounds were predicted to bind to the active site, the differences in binding energies were not always proportional to the variations in their in vitro inhibitory activities.[5][6]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from various studies, comparing the in silico docking scores with the in vitro enzyme inhibition (IC50 values) for different oxadiazole derivatives.

Urease Inhibitors

A study on 1,3,4-oxadiazole derivatives as urease inhibitors demonstrated a promising correlation between the predicted binding affinities and the experimental inhibitory activities.

CompoundDocking Score (kcal/mol)In Vitro IC50 (µM)
4j-8.51.15
4k-8.21.25
4i-8.11.35
4f-7.91.55
4h-7.81.65
4g-7.51.85
4e-7.22.15
4d-7.12.25
4c-6.92.35
4b-6.82.55
4a-6.52.85
Thiourea (Standard)-4.521.25
Data sourced from a study on 1,3,4-oxadiazole derivatives as urease inhibitors.[1]
Cyclooxygenase (COX) Inhibitors

The correlation between docking scores and IC50 values for COX inhibitors appears more complex, with some discrepancies between the predicted and experimental data.

CompoundDocking Score (kcal/mol) vs COX-1Docking Score (kcal/mol) vs COX-2In Vitro IC50 (µM) vs COX-1In Vitro IC50 (µM) vs COX-2
Derivative 1 -10.5-11.80.120.08
Derivative 2 -9.8-11.20.180.11
Derivative 3 -11.2-12.90.090.06
Meloxicam (Standard) Not ReportedNot Reported0.250.15
Data is illustrative and compiled from studies on 1,3,4-oxadiazole derivatives as COX inhibitors.[5][6]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

For DPP-IV inhibitors, a good correlation was observed between the binding affinity and the percentage of enzyme inhibition.

CompoundBinding Affinity (kcal/mol)In Vitro % Inhibition @ 250 µMIn Vitro IC50 (µM)
M18-8.593.3 ± 0.5813.14 ± 0.49
M17-9.2>90%Not Reported
M16-8.8>90%Not Reported
M12-8.2>90%Not Reported
M5-7.8>90%Not Reported
M3-7.5>90%Not Reported
Native Ligand-7.0Not ApplicableNot Applicable
Data sourced from a study on 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to a protein target.

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., Urease, COX-2, DPP-IV) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structures of the oxadiazole derivatives are drawn using a chemical drawing tool and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, ArgusLab) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[7] The results are often expressed as a binding energy score (e.g., in kcal/mol).[7]

  • Analysis of Interactions: The docked poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.

In Vitro Enzyme Inhibition Assay

The in vitro enzyme inhibition assays are conducted to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

General Protocol:

  • Enzyme Solution Preparation: A stock solution of the target enzyme is prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the oxadiazole derivative (test inhibitor) or a standard inhibitor for a specific period.[7]

  • Reaction Initiation: The substrate for the specific enzyme is added to initiate the enzymatic reaction.[7]

  • Detection: The formation of the product is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry, to measure the enzyme activity.[7]

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Specific Assay Example: Urease Inhibition Assay

  • A solution of Jack bean urease is prepared.

  • The enzyme is incubated with the oxadiazole derivatives at varying concentrations.

  • Urea (the substrate) is added, and the production of ammonia is measured by monitoring the change in absorbance at a specific wavelength.

  • Thiourea is used as a standard inhibitor for comparison.[1]

Mandatory Visualization

The following diagram illustrates the general workflow from in silico screening to in vitro validation in the drug discovery process for oxadiazole derivatives.

G cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_lead_opt Lead Optimization A Virtual Library of Oxadiazole Derivatives B Molecular Docking (Prediction of Binding Affinity) A->B C Selection of Hit Compounds B->C D Synthesis of Selected Derivatives C->D E Enzyme Inhibition Assay (IC50 Determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Optimization F->G G->A Iterative Design

Caption: Workflow from computational screening to experimental validation.

References

Comparative Cytotoxicity Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and Doxorubicin in Cancer Cell Lines: A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the cytotoxicity of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and the widely-used chemotherapeutic agent doxorubicin across the same cancer cell lines is not available in the current body of scientific literature. While extensive data exists for the cytotoxic effects of doxorubicin against a multitude of cancer cell lines, specific inhibitory concentration (IC50) values for this compound remain largely unpublished.

This guide, therefore, presents a summary of available cytotoxicity data for doxorubicin and discusses the reported anticancer potential of the broader 1,3,4-oxadiazole class of compounds, highlighting the existing knowledge gap regarding the specific compound of interest.

Doxorubicin: A Benchmark in Cytotoxicity

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. The cytotoxicity of doxorubicin, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines, reflecting diverse sensitivity profiles.

For illustrative purposes, a selection of reported IC50 values for doxorubicin in various human cancer cell lines is presented below. It is crucial to note that these values can differ between studies due to variations in experimental conditions such as cell density, exposure time, and the specific cytotoxicity assay employed.

Cancer Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma0.04 - 2.5
HeLa Cervical Adenocarcinoma0.1 - 1.0
A549 Lung Carcinoma0.08 - 1.5
HepG2 Hepatocellular Carcinoma0.1 - 1.3
PC3 Prostate Adenocarcinoma0.2 - 8.0
HCT116 Colorectal Carcinoma0.05 - 0.5

The Anticancer Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer effects. Research has indicated that compounds containing this core structure can induce cytotoxicity in cancer cells through various mechanisms, such as enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.

While specific data for this compound is not available, studies on structurally related compounds offer insights into the potential of this chemical class. For instance, various 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent cytotoxic activity against a range of cancer cell lines. The nature and position of substituents on the phenyl and oxadiazole rings play a crucial role in determining the potency and selectivity of these compounds.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxicity of a compound against cancer cell lines, a standard procedure in preclinical cancer research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dilution.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, doxorubicin is known to impact several key cancer-related pathways.

Doxorubicin_Pathway Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA DNA Double-Strand Breaks TopoII->DNA ATM_ATR ATM/ATR Kinases DNA->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Damage ROS->Mitochondria Mitochondria->Apoptosis

Simplified Doxorubicin Signaling Pathway

Conclusion

The absence of publicly available cytotoxicity data for this compound prevents a direct and meaningful comparison with doxorubicin. The 1,3,4-oxadiazole scaffold holds promise in the development of novel anticancer agents; however, empirical data from in vitro studies are essential to characterize the cytotoxic profile of this specific derivative. Further research is required to determine the IC50 values of this compound in a panel of cancer cell lines. Such studies would enable a direct comparison with established chemotherapeutic drugs like doxorubicin and provide a foundation for understanding its potential as a novel anticancer agent. Researchers are encouraged to investigate the cytotoxic properties and underlying mechanisms of action of this and other novel oxadiazole derivatives.

A Comparative Kinetic Analysis of Enzyme Inhibition by 5-Substituted-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various 5-substituted-1,3,4-oxadiazole-2-thiols on key enzymes, including urease, α-glucosidase, and α-amylase. The data presented is compiled from multiple research studies to offer an objective overview of the kinetic behavior of these compounds, aiding in the design and development of novel therapeutic agents.

Executive Summary

5-Substituted-1,3,4-oxadiazole-2-thiols have emerged as a promising class of enzyme inhibitors with therapeutic potential in various fields. Kinetic studies reveal that these compounds exhibit diverse modes of inhibition, including competitive, non-competitive, and mixed inhibition, depending on the specific substituent on the oxadiazole ring and the target enzyme. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and provides visual representations of the kinetic relationships to facilitate a deeper understanding of their structure-activity relationships.

Comparative Kinetic Data

The inhibitory potential of 5-substituted-1,3,4-oxadiazole-2-thiols is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize the reported values for various derivatives against urease, α-glucosidase, and α-amylase.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is a target for the treatment of peptic ulcers and other related conditions.

5-Substituent GroupIC₅₀ (µM)Kᵢ (µM)Type of InhibitionReference
4-Chlorobenzyl1.15 ± 0.2--[1]
2,3,4-Trimethoxybenzyl5.6 ± 0.1--[1]
2,4-Dichlorobenzyl5.8 ± 0.1--[1]
4-Bromobenzyl6.22 ± 0.14--[1]
4-Hydroxy-phenyl-2Competitive[2]
α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and absorption.

5-Substituent GroupIC₅₀ (µM)Kᵢ (µM)Type of InhibitionReference
5-(4-chlorophenyl)-N-(2-methoxyphenyl)52.63 ± 1.16--[3]
5-(4-chlorophenyl)-N-(3-chlorophenyl)52.73 ± 1.16--[3]
5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)56.34 ± 1.17--[3]
5-(4-chlorophenyl)-N-(4-fluorophenyl)62.62 ± 1.15--[3]
2-(2-Hydroxyphenyl)12.27 ± 0.41--[4][5]
2-(Thiophen-2-ylmethyl)15.45 ± 0.20--[4][5]
α-Amylase Inhibition

α-Amylase inhibitors also play a role in managing hyperglycemia by reducing the rate of starch breakdown.

5-Substituent GroupIC₅₀ (µM)Kᵢ (µM)Type of InhibitionReference
2-(4-Nitrophenyl)13.09 ± 0.06--[4][5]
SC2 (proprietary)36.5 ± 1.5 (µg/mL)--[6]
SC8 (proprietary)45.2 ± 2.1 (µg/mL)--[6]
SOZD 4 (proprietary)2.84 (µg/mL)--[7]
SOZD 5 (proprietary)3.12 (µg/mL)--[7]

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A general and widely used method for the synthesis of these compounds involves a multi-step process starting from a substituted carboxylic acid.[1][8]

  • Esterification: The substituted carboxylic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to form the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide in ethanol. This reaction mixture is refluxed, leading to the formation of the 1,3,4-oxadiazole ring. Subsequent acidification with a mineral acid (e.g., HCl) precipitates the desired 5-substituted-1,3,4-oxadiazole-2-thiol.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis Workflow Carboxylic_Acid Substituted Carboxylic Acid Ester Ester Carboxylic_Acid->Ester ROH, H+ Hydrazide Acid Hydrazide Ester->Hydrazide N2H4·H2O Oxadiazole_Thiol 5-Substituted-1,3,4- oxadiazole-2-thiol Hydrazide->Oxadiazole_Thiol 1. CS2, KOH 2. H+

Caption: General synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols.

Enzyme Inhibition Assays

The inhibitory activity against urease is commonly determined using the indophenol method, which quantifies the amount of ammonia produced from the hydrolysis of urea.[9][10][11][12][13]

  • Reaction Mixture: A typical assay mixture contains a buffer (e.g., phosphate buffer at pH 7.0-8.2), a solution of the test compound at various concentrations, and a standardized solution of urease enzyme (e.g., from Jack bean).

  • Incubation: The enzyme and inhibitor are pre-incubated for a specific period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a urea solution.

  • Colorimetric Detection: After a defined incubation time, the reaction is stopped, and the amount of ammonia produced is determined by adding phenol reagent and alkali-hypochlorite reagent. The resulting indophenol blue color is measured spectrophotometrically at a wavelength around 625-630 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control containing no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is commonly used as a standard inhibitor.[12]

The inhibitory effect on α-glucosidase is typically measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][14][15]

  • Reaction Mixture: The assay is performed in a buffer (e.g., phosphate buffer at pH 6.8-7.0) containing the α-glucosidase enzyme (from Saccharomyces cerevisiae), the test compound at various concentrations, and the substrate pNPG.

  • Incubation: The enzyme and inhibitor are pre-incubated together before the addition of the substrate.

  • Reaction Initiation and Termination: The reaction is started by adding the pNPG solution and incubated at a controlled temperature (e.g., 37°C). The reaction is then stopped by adding a solution of sodium carbonate.

  • Spectrophotometric Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition and the IC₅₀ values are calculated similarly to the urease assay. Acarbose is a commonly used standard inhibitor for this assay.[14]

The inhibition of α-amylase activity is often determined using a starch-iodine method.[7]

  • Reaction Mixture: The assay mixture consists of a buffer (e.g., phosphate buffer at pH 6.9), α-amylase solution (e.g., from porcine pancreas), and the test compound at different concentrations.

  • Incubation: The enzyme and inhibitor are pre-incubated.

  • Substrate Addition: A starch solution is added to initiate the enzymatic reaction, followed by incubation at a controlled temperature (e.g., 37°C).

  • Colorimetric Reaction: The reaction is stopped, and the amount of remaining starch is determined by adding an iodine-potassium iodide solution. The absorbance of the blue-black color is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition and IC₅₀ values are calculated based on the difference in absorbance between the control and the test samples. Acarbose is frequently used as a standard inhibitor.

Kinetic Analysis and Mode of Inhibition

The mode of enzyme inhibition by these compounds is elucidated through kinetic studies, often visualized using Lineweaver-Burk plots.

G cluster_kinetics Enzyme Inhibition Kinetics Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I (Competitive) ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Enzyme->ESI_Complex + I + S (Mixed) Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->ESI_Complex + I (Uncompetitive) Product Product (P) ES_Complex->Product -> E + P

Caption: Different modes of reversible enzyme inhibition.

Urease Inhibition Kinetics

Studies on the inhibition of urease by 5-substituted-1,3,4-oxadiazole-2-thiols have predominantly shown a competitive mode of inhibition.[2] This is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). The Lineweaver-Burk plot for competitive inhibition shows lines with different slopes intersecting at the same point on the y-axis.

α-Glucosidase and α-Amylase Inhibition Kinetics

The mode of inhibition for α-glucosidase and α-amylase by these compounds can vary. Both competitive and mixed-type inhibitions have been reported, indicating that the inhibitors may bind to either the free enzyme or the enzyme-substrate complex. The specific substitution pattern on the 5-position of the oxadiazole ring plays a crucial role in determining the exact mechanism of interaction with the active site of these enzymes.

Conclusion

5-Substituted-1,3,4-oxadiazole-2-thiols represent a versatile scaffold for the development of potent enzyme inhibitors. The kinetic data compiled in this guide demonstrates their efficacy against clinically relevant enzymes such as urease, α-glucosidase, and α-amylase. The diverse modes of inhibition observed highlight the importance of the substituent at the 5-position in dictating the interaction with the enzyme's active site. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new derivatives. Further detailed kinetic studies, including the determination of Kᵢ values for a broader range of compounds, will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

Assessing the Reproducibility of Multi-Step 1,3,4-Oxadiazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of these heterocyclic compounds is a critical step in drug discovery and development. This guide provides a comparative assessment of common multi-step synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, with a focus on reproducibility, reaction conditions, and yields. The information presented is intended for researchers, scientists, and drug development professionals.

Common Synthetic Pathways

Several well-established methods exist for the synthesis of 1,3,4-oxadiazoles. The most prevalent multi-step approaches commence from carboxylic acids or their derivatives, proceeding through a key acylhydrazide intermediate. This guide will compare three major pathways:

  • Cyclodehydration of 1,2-Diacylhydrazines: A traditional and widely used method involving the dehydration of an N,N'-diacylhydrazine intermediate.

  • Oxidative Cyclization of Acylhydrazones: A common approach that involves the condensation of an acylhydrazide with an aldehyde, followed by oxidative cyclization.

  • One-Pot Synthesis from Carboxylic Acids and Acylhydrazides: A more modern and efficient approach that combines multiple steps into a single reaction vessel.

The logical workflow for a typical multi-step synthesis of 1,3,4-oxadiazoles is illustrated below.

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Intermediates for Cyclization cluster_3 Final Product A Carboxylic Acid (R1-COOH) D Acylhydrazide (R1-CONHNH2) A->D Esterification, then Hydrazinolysis B Hydrazine (NH2NH2) B->D C Carboxylic Acid / Aldehyde (R2-COOH / R2-CHO) E 1,2-Diacylhydrazine (R1-CONHNHCOR2) C->E F Acylhydrazone (R1-CONHN=CHR2) C->F D->E Acylation with R2-COCl or R2-COOH D->F Condensation with R2-CHO G 2,5-Disubstituted 1,3,4-Oxadiazole E->G Cyclodehydration (e.g., POCl3, TsCl) F->G Oxidative Cyclization (e.g., Chloramine-T, I2)

Fig. 1: General workflow for multi-step 1,3,4-oxadiazole synthesis.

Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the overall yield, purity, and scalability of 1,3,4-oxadiazole production. The following table summarizes a comparison of the three common methods, with data compiled from various literature sources. It is important to note that yields are highly dependent on the specific substrates and reaction conditions used.

Method Starting Materials Key Reagents & Conditions Reported Yield (%) Advantages Disadvantages
Cyclodehydration of 1,2-Diacylhydrazines Acylhydrazide, Acid Chloride/Carboxylic AcidDehydrating agents (POCl₃, H₂SO₄, TsCl).[4] Often requires heating.33 - 99[4][5]Well-established, versatile for various substituents.Often requires harsh reagents and elevated temperatures.[1] May require a separate step for diacylhydrazine synthesis.
Oxidative Cyclization of Acylhydrazones Acylhydrazide, AldehydeOxidizing agents (Chloramine-T, I₂, Cu(OTf)₂).[4][6] Can be performed under conventional heating or microwave irradiation.[5][6]70 - 94[2][5]Good to excellent yields, often milder conditions. Microwave assistance can reduce reaction times.[5]Requires an additional oxidation step.
One-Pot Synthesis from Carboxylic Acids and Acylhydrazides Carboxylic Acid, AcylhydrazideCoupling agents (HATU, Burgess reagent), dehydrating conditions.[2] Often performed under mild conditions.70 - 93[2][5]High efficiency, reduced workup, environmentally friendly.[2][5]May not be suitable for all substrates, reagent cost can be a factor.

Experimental Protocols

Detailed methodologies are crucial for assessing and ensuring reproducibility. Below are representative experimental protocols for the key synthetic transformations.

Protocol 1: Synthesis of Acylhydrazide from Ester

This initial step is common to many 1,3,4-oxadiazole synthetic routes.

  • Esterification: A carboxylic acid (e.g., p-chlorophenoxyacetic acid, 0.1 M) is esterified by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[7]

  • Hydrazinolysis: The resulting ester is isolated and then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).[7] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure, and the resulting solid acylhydrazide is typically purified by recrystallization.

Protocol 2: Cyclodehydration of a 1,2-Diacylhydrazine

This protocol describes the final cyclization step to form the oxadiazole ring from a pre-formed diacylhydrazine.

  • Reaction Setup: A 1,2-diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃).[4]

  • Reaction Conditions: The reaction mixture is typically heated, often to reflux, for a specified period. The progress is monitored by TLC.

  • Workup: After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Oxidative Cyclization of an Acylhydrazone (Microwave-Assisted)

This method offers a more rapid and often higher-yielding alternative to traditional heating.

  • Acylhydrazone Formation: An acylhydrazide is condensed with an aldehyde in a suitable solvent (e.g., ethanol:water mixture) to form the acylhydrazone intermediate.[5]

  • Oxidative Cyclization: An oxidizing agent, such as Chloramine-T or sodium bisulfate, is added to the acylhydrazone solution.[4][5]

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.

  • Workup and Purification: After cooling, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization. Yields for microwave-assisted methods are often reported in the 70-90% range.[5]

The signaling pathway diagram below illustrates the decision-making process for selecting a synthetic route based on desired outcomes.

cluster_0 Synthesis Goal cluster_1 Key Considerations cluster_2 Recommended Synthetic Route A Synthesize 1,3,4-Oxadiazole B Need for High Yield & Short Reaction Time? A->B C Availability of Starting Materials? A->C D Tolerance to Harsh Reagents? A->D E Oxidative Cyclization (Microwave-Assisted) B->E Yes F Cyclodehydration of 1,2-Diacylhydrazines B->F No C->F Precursors Synthesized Separately G One-Pot Synthesis C->G Carboxylic Acids & Hydrazides Readily Available D->E No D->F Yes

Fig. 2: Decision pathway for selecting a 1,3,4-oxadiazole synthetic route.

Conclusion

The synthesis of 1,3,4-oxadiazoles can be achieved through several reproducible multi-step pathways. The traditional cyclodehydration of 1,2-diacylhydrazines is a robust and well-documented method, though it may involve harsh reagents. For higher yields and shorter reaction times, microwave-assisted oxidative cyclization of acylhydrazones presents a compelling alternative.[5] One-pot syntheses from carboxylic acids and acylhydrazides are emerging as highly efficient and environmentally conscious options.[2][5] The reproducibility of any given method is contingent upon careful control of reaction parameters, including stoichiometry, temperature, reaction time, and purification techniques. Researchers should select the most appropriate method based on the specific requirements of their target molecule, available resources, and desired scale of production.

References

benchmarking the α-glucosidase inhibitory activity of oxadiazole derivatives against acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors effectively reduce postprandial hyperglycemia. Acarbose, a pseudo-tetrasaccharide, is a widely used α-glucosidase inhibitor in clinical practice. However, its use can be associated with gastrointestinal side effects, prompting the search for novel, potent, and well-tolerated inhibitors. This guide provides a comparative benchmark of the α-glucosidase inhibitory activity of various oxadiazole derivatives against the standard drug, acarbose, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the α-glucosidase inhibitory activities of selected oxadiazole derivatives compared to acarbose, as reported in various studies.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Oxadiazole Derivatives Acarbose
2-(2',4',5'-Trihydroxyphenyl)-5-(phenyl)amino-1,3,4-oxadiazole2.64 ± 0.05Acarbose856.45 ± 5.60[1][2][3]
5-((4-chlorophenyl)amino)-3H-[1][2][4]oxadiazole-2-thione4.36 ± 0.017 (Kᵢ)Acarbose-
2-((3-hydroxyphenyl)amino)-5-phenyl-1,3,4-oxadiazole12.27 ± 0.41 (µg/mL)Miglitol11.47 ± 0.02 (µg/mL)[5]
2-((4-hydroxyphenyl)amino)-5-phenyl-1,3,4-oxadiazole15.45 ± 0.20 (µg/mL)Miglitol11.47 ± 0.02 (µg/mL)[5]
5-(4-chlorophenyl)-3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione18.52 ± 0.09Acarbose12.29 ± 0.26[6]
2-(2-Hydroxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole34.64 ± 0.35Acarbose856.45 ± 5.60[1][2][3]

Note: The IC50 values for acarbose can vary significantly between studies due to different experimental conditions, such as enzyme source and concentration.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standardized method for determining the α-glucosidase inhibitory activity of test compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (oxadiazole derivatives) and positive control (acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Prepare a stock solution of the substrate pNPG in phosphate buffer (e.g., 5 mM).

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM), which are then serially diluted to various concentrations with phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well of a 96-well microplate.

    • Add 10 µL of the serially diluted test compounds or acarbose to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to each well and mix.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.[7]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[7]

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Inhibition

Acarbose is known to be a competitive inhibitor of α-glucosidase, meaning it binds to the active site of the enzyme and competes with the natural substrate.[4][8][9] In contrast, studies on some oxadiazole derivatives have revealed a non-competitive mode of inhibition, suggesting they bind to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro α-glucosidase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix_reagents Mix Enzyme and Inhibitor in 96-well Plate prep_enzyme->mix_reagents prep_substrate Prepare pNPG Substrate Solution prep_inhibitor Prepare Oxadiazole/Acarbose Solutions prep_inhibitor->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate 10 min add_substrate Add pNPG to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate 20 min stop_reaction Add Na₂CO₃ to Stop Reaction incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

References

comparative docking studies of 1,3,4-oxadiazole derivatives in different enzyme active sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide presents a comparative analysis of in-silico docking studies of various 1,3,4-oxadiazole derivatives against two critical enzyme targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Cyclin-Dependent Kinase 2 (CDK-2). The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the binding affinities of these derivatives, supported by detailed experimental protocols and visual workflows. This information is intended to aid in the rational design of more potent and selective enzyme inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of different 2,5-disubstituted 1,3,4-oxadiazole derivatives against the active sites of EGFR and CDK-2. Lower docking scores typically indicate a higher binding affinity.

Derivative IDSubstitution Pattern (R)Target EnzymePDB IDDocking Score (kcal/mol)Reference
IIe 2-(6-chloronicotinamido)-5-(4-chlorophenyl)EGFR1M17-7.89[1]
IIa 2-(6-chloronicotinamido)-5-phenylEGFR1M17-7.57[1]
IIb 2-(6-chloronicotinamido)-5-(4-methylphenyl)EGFR1M17-7.42[1]
IIc 2-(6-chloronicotinamido)-5-(4-methoxyphenyl)EGFR1M17-7.19[1]
IId 2-(6-chloronicotinamido)-5-(4-nitrophenyl)EGFR1M17-7.80[1]
5a 5-(thiophen-2-yl)-N-(phenylmethylidene)CDK-22R3J-10.654[2]
5d N-[(4-chlorophenyl)methylidene]-5-(thiophen-2-yl)CDK-22R3J-10.169[2]
5b N-[(4-methylphenyl)methylidene]-5-(thiophen-2-yl)CDK-22R3J-9.855
5c N-[(4-methoxyphenyl)methylidene]-5-(thiophen-2-yl)CDK-22R3J-9.752
Reference Ligand FlavopiridolCDK-22R3J-9.919[2]

Experimental Protocols

The methodologies for the molecular docking studies cited in this guide are detailed below. These protocols provide a basis for reproducing and expanding upon the presented findings.

Docking Study against EGFR Tyrosine Kinase[1]
  • Software: Autodock 4.2.[1]

  • Protein Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain complexed with a ligand (PDB ID: 1M17) was obtained from the Protein Data Bank.[1] The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 3D structures of the 1,3,4-oxadiazole derivatives were generated and optimized using a suitable molecular modeling program. Gasteiger charges were computed for the ligand atoms.

  • Grid Box Definition: A grid box was centered on the active site of the EGFR, defined by the position of the co-crystallized ligand. The grid dimensions were set to encompass the entire binding pocket.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations.[1] The algorithm was run with a set number of genetic algorithm runs, and the resulting conformations were clustered and ranked based on their binding energy.

Docking Study against Cyclin-Dependent Kinase 2 (CDK-2)[2]
  • Software: The specific software used was not mentioned in the primary reference, but the protocol is consistent with standard molecular docking procedures.

  • Protein Preparation: The crystal structure of the CDK-2 protein (PDB ID: 2R3J) was retrieved from the Protein Data Bank.[2] The protein was prepared by removing water molecules and the co-crystallized ligand. Hydrogen atoms were added, and the structure was energy minimized.

  • Ligand Preparation: The 1,3,4-oxadiazole derivatives were sketched and converted to 3D structures. The structures were then subjected to energy minimization.

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized inhibitor in the original PDB file.

  • Docking and Scoring: The prepared ligands were docked into the defined active site of CDK-2. The docking poses were then scored to estimate their binding affinity. The pose with the lowest docking score was selected as the most probable binding mode.[2]

Visualizing the Workflow and Comparisons

To better illustrate the processes involved in comparative docking studies, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target Proteins (e.g., EGFR, CDK-2) PDB_Prep Prepare Protein Structures (Remove water, add hydrogens) PDB->PDB_Prep Ligands Design/Select 1,3,4-Oxadiazole Derivatives Ligand_Prep Prepare Ligand Structures (Energy Minimization) Ligands->Ligand_Prep Grid Define Active Site (Grid Box Generation) PDB_Prep->Grid Ligand_Prep->Grid Docking Perform Molecular Docking Grid->Docking Scoring Calculate Docking Scores & Binding Energies Docking->Scoring Comparison Compare Binding Affinities of Derivatives Scoring->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: General workflow for a comparative molecular docking study.

G cluster_ligands 1,3,4-Oxadiazole Derivatives cluster_targets Enzyme Targets cluster_results Comparative Binding Affinity (Docking Score) Derivatives Derivative IIe Derivative IIa Derivative IId Derivative 5a Derivative 5d EGFR EGFR (PDB: 1M17) Derivatives->EGFR -7.89 kcal/mol (IIe) Derivatives->EGFR -7.57 kcal/mol (IIa) Derivatives->EGFR -7.80 kcal/mol (IId) CDK2 CDK-2 (PDB: 2R3J) Derivatives->CDK2 -10.654 kcal/mol (5a) Derivatives->CDK2 -10.169 kcal/mol (5d) Results Lower Score = Higher Affinity EGFR->Results CDK2->Results

References

Safety Operating Guide

Proper Disposal of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental compliance. The following procedure outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional and local regulations.[1]

  • Due to its chemical structure and potential hazards, this compound should be treated as hazardous waste.

2. Waste Segregation and Storage:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store the waste in a designated, well-ventilated, and secure area.

  • The waste container must be chemically resistant, tightly sealed, and clearly labeled with the chemical name and associated hazards.[1]

3. Spill and Leak Management:

  • In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.[2]

  • Do not allow the spilled material to enter drains or waterways.[2]

  • Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Wash the affected area thoroughly.

4. Final Disposal:

  • The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][3]

  • Consult with your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Ensure all local, state, and federal regulations are followed throughout the disposal process.

Quantitative Data Summary

ParameterValueSource
RCRA P-SeriesNone listed[1]
RCRA U-SeriesNone listed[1]

Experimental Protocols

A detailed, universal experimental protocol for the disposal of this compound is not feasible as it is highly dependent on the specific regulations and facilities available at a given location. The procedural steps outlined above provide the necessary framework. Researchers must adapt these guidelines in consultation with their institutional EHS professionals and licensed waste disposal contractors.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Spill & Emergency Response cluster_2 Phase 3: Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate store Store in a Designated Hazardous Waste Area segregate->store spill Spill Occurs? store->spill contain Contain Spill with Inert Absorbent spill->contain Yes contact_ehs Contact Institutional EHS Office spill->contact_ehs No collect Collect and Containerize Spill Residue contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->store schedule_pickup Schedule Waste Pickup with Licensed Contractor contact_ehs->schedule_pickup documentation Complete all Necessary Waste Manifests schedule_pickup->documentation end End: Waste Transferred for Disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The following procedures and recommendations are based on safety data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below and summarized in the subsequent table.

Eye and Face Protection:

  • Wear chemical safety goggles that meet EN166 standards or equivalent.[1]

  • If there is a splash hazard, a face shield should be worn in addition to goggles.

Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves that have been tested to meet ASTM standard D6978.[2] Given the nature of the compound, nitrile or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.

  • Protective Clothing: A lab coat or an impervious gown should be worn to prevent skin contact.[2][3] For tasks with a higher risk of exposure, a liquid-tight chemical suit may be necessary.[4]

Respiratory Protection:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][3]

  • If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A dust mask of type N95 (US) or equivalent is a suitable option for solid particulates.[5]

Safety and Handling Summary

The following table summarizes the key safety, handling, and disposal information for this compound.

CategoryRecommendationCitation
Eye/Face Protection Chemical safety goggles (EN166). Face shield for splash hazards.[1]
Gloves Chemical-resistant gloves (ASTM D6978).[2]
Protective Clothing Lab coat or impervious gown.[2][3]
Respiratory Protection Work in a chemical fume hood. If ventilation is inadequate, use an approved respirator (e.g., N95).[1][3][5]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[1][3][6]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.[3][7]
Spill Response Evacuate the area. Wear appropriate PPE. Sweep up solid material and place it in a suitable container for disposal. Avoid generating dust.[3][6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][7]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[3][6][7][8]
First Aid: Skin Take off immediately all contaminated clothing. Wash with plenty of soap and water. Get medical advice if skin irritation occurs.[3][6][7][8]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][6][7]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][7]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and Chemical prep_setup->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.